TC-Mps1-12
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[[4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-17(2,3)23-16-12(9-18)13(19)8-14(22-16)21-11-6-4-10(5-7-11)15(20)24/h4-8H,1-3H3,(H2,20,24)(H4,19,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFNAWAKYQBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=CC(=N1)NC2=CC=C(C=C2)C(=O)N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TC-Mps1-12 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial serine/threonine kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2][3] Overexpression of Mps1 is a common feature in a variety of human cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[1][4] TC-Mps1-12 is a potent and selective inhibitor of Mps1 kinase, demonstrating significant anti-proliferative activity in cancer cells.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on cellular processes, outlining key experimental protocols, and presenting quantitative data for researchers in oncology and drug development.
Core Mechanism: Inhibition of Mps1 Kinase and Abrogation of the Spindle Assembly Checkpoint
The primary mechanism of action of this compound is the direct inhibition of Mps1 kinase activity.[5][6] Mps1 is a central regulator of the SAC, a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2][7] In the presence of unattached kinetochores, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][2] The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the degradation of securin and cyclin B1 and delaying the onset of anaphase.[2][7]
By inhibiting Mps1, this compound disrupts this critical checkpoint.[8] Even in the presence of mitotic errors, such as misaligned chromosomes, this compound-treated cells are unable to activate the SAC.[8] This leads to a premature exit from mitosis, a phenomenon known as "mitotic slippage."[8]
Downstream Cellular Consequences of this compound Treatment
The abrogation of the spindle assembly checkpoint by this compound triggers a cascade of detrimental events for cancer cells, ultimately leading to cell death.[8]
-
Chromosomal Instability: The most immediate consequence of SAC inactivation is severe chromosomal missegregation. Cells treated with this compound exhibit a high incidence of misaligned and lagging chromosomes.[8] This leads to the formation of micronuclei and aneuploidy, hallmarks of genomic instability.[8]
-
Centrosome Disorganization: this compound treatment has been shown to induce abnormalities in centrosome numbers, leading to the formation of multipolar spindles.[8] This further contributes to erroneous chromosome segregation.
-
Shortened Mitotic Duration: By overriding the SAC, this compound significantly shortens the duration of mitosis.[8] Cells prematurely exit the mitotic phase despite the presence of unresolved chromosomal attachment errors.
-
Mitotic Catastrophe and Apoptosis: The accumulation of extensive chromosomal damage and genomic instability resulting from mitotic slippage ultimately triggers mitotic catastrophe, a form of cell death that occurs during or after a faulty mitosis.[8] This is followed by the induction of apoptosis, the programmed cell death pathway.[8]
Quantitative Data
The following tables summarize the quantitative data regarding the effects of this compound on various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Kinase Assay) | Mps1 | 6.4 nM | |
| IC50 (Cell Viability) | A549 (Lung Carcinoma) | 0.84 µM (72h) | [9] |
| IC50 (Autophosphorylation) | pMps1 cell lines | 131 nM | [9] |
| Effect on Cell Viability | HepG2 (Hepatocellular Carcinoma) | Reduction at >50 µM (24h) | [8] |
| Effect on Cell Viability | Hep3B (Hepatocellular Carcinoma) | Reduction at >50 µM (24h) | [8] |
Table 2: Cellular Effects of this compound in Hepatocellular Carcinoma Cells (HepG2 & Hep3B)
| Cellular Phenotype | Treatment | Observation | Reference |
| Chromosome Misalignment | 1 µM this compound | Increased number of cells with misaligned and lagging chromosomes. | [8] |
| Micronuclei Formation | 1 µM this compound | Time-dependent increase in micronuclei-containing cells. | [8] |
| Centrosome Number | 1 µM this compound | Increased percentage of cells with >2 centrosomes. | [8] |
| Mitotic Duration | This compound | Shortened duration of mitosis. | [8] |
| Apoptosis | This compound | Induction of apoptosis. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Seed cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[8] Include a vehicle control (DMSO).
-
Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for Chromosome Alignment and Centrosome Analysis
Objective: To visualize the effects of this compound on chromosome alignment and centrosome number.
Protocol:
-
Grow cells on glass coverslips in a 6-well plate.
-
Treat cells with this compound (e.g., 1 µM) for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. For chromosome alignment, use an anti-α-tubulin antibody to visualize the spindle and DAPI to stain the DNA. For centrosome analysis, use an anti-γ-tubulin or anti-pericentrin antibody.[8]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence microscope.
Live-Cell Imaging for Mitotic Duration
Objective: To determine the time cells spend in mitosis following treatment with this compound.
Protocol:
-
Plate cells in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with a fluorescently tagged histone (e.g., H2B-GFP) to visualize chromosomes, or use a DNA dye suitable for live imaging.
-
Add this compound to the imaging medium at the desired concentration.
-
Place the dish on a microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire time-lapse images at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours).
-
Analyze the image sequences to determine the time from nuclear envelope breakdown (NEBD) to anaphase onset for individual cells.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Spindle Assembly Checkpoint (SAC) Inactivation Assay
Objective: To assess the ability of this compound to override a SAC-induced mitotic arrest.
Protocol:
-
Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL) for a sufficient time (e.g., 16-24 hours) to induce a robust mitotic arrest.
-
Add this compound at various concentrations to the nocodazole-arrested cells.
-
Incubate for an additional period (e.g., 2-4 hours).
-
Fix the cells and stain with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA stain (e.g., DAPI).
-
Quantify the mitotic index by microscopy or flow cytometry. A decrease in the mitotic index in the presence of this compound indicates an override of the SAC-induced arrest.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint and the inhibitory action of this compound.
Caption: Downstream cellular effects resulting from the inhibition of Mps1 by this compound.
Caption: A generalized experimental workflow to characterize the cellular effects of this compound.
Conclusion
This compound is a specific inhibitor of Mps1 kinase that effectively suppresses the growth of cancer cells by inducing mitotic catastrophe.[8] Its mechanism of action is centered on the abrogation of the spindle assembly checkpoint, leading to severe chromosomal instability and subsequent apoptosis.[8] The data presented in this guide underscore the potential of targeting Mps1 as a therapeutic strategy in oncology. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the effects of this compound and other Mps1 inhibitors in various cancer models. This in-depth understanding of its mechanism is crucial for the continued development and clinical application of this class of anti-cancer agents.
References
- 1. Ectopic Activation of the Spindle Assembly Checkpoint Signaling Cascade Reveals Its Biochemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 8. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Role of TC-Mps1-12 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a conserved serine/threonine kinase, is a master regulator of the SAC, making it an attractive target for cancer therapy.[1][2][3] This technical guide provides an in-depth examination of TC-Mps1-12, a potent and selective small molecule inhibitor of Mps1. We will explore its mechanism of action, the cellular consequences of Mps1 inhibition, and its potential as a therapeutic agent. This document synthesizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of the associated signaling pathways and workflows.
Introduction: Mps1 Kinase and the Spindle Assembly Checkpoint
The cell cycle is a tightly regulated process that culminates in the equal distribution of duplicated chromosomes to two daughter cells during mitosis. The Spindle Assembly Checkpoint (SAC) acts as a crucial "wait-anaphase" signal, preventing the premature separation of sister chromatids until every chromosome is correctly attached to the mitotic spindle.[1][4] This checkpoint is initiated by unattached or improperly attached kinetochores, the protein structures on centromeres where spindle microtubules bind.
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a key upstream kinase in the SAC signaling cascade.[2][5] Upon detection of attachment errors, Mps1 is recruited to and activated at the kinetochores.[4][6] Its kinase activity is essential for the subsequent recruitment and activation of a host of other SAC proteins, including Mad1, Mad2, Bub1, and BubR1.[1][7][8] These proteins assemble into the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[1][6] Inhibition of the APC/C prevents the onset of anaphase, providing time for error correction.[6]
Given that many cancer cells exhibit chromosomal instability and are highly reliant on a functional SAC for survival, targeting Mps1 has emerged as a promising anti-cancer strategy.[1][9][10] Pharmacological inhibition of Mps1 forces cancer cells to exit mitosis prematurely, leading to severe chromosome missegregation and ultimately cell death, a process known as mitotic catastrophe.[1][2] this compound is a novel, potent, and selective diaminopyridine-based inhibitor of Mps1 kinase.[1]
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of Mps1 kinase, effectively blocking its catalytic activity.[9][11] The primary consequence of this inhibition is the failure to activate the Spindle Assembly Checkpoint, even when cells are challenged with microtubule-depolymerizing agents like nocodazole, which create numerous unattached kinetochores.[1]
The inhibition of Mps1 by this compound disrupts the SAC signaling cascade at its inception:
-
Blocked Recruitment of SAC Proteins: Mps1 kinase activity is required to phosphorylate its substrates at the kinetochore, such as Knl1, creating docking sites for other checkpoint proteins.[1][6] Treatment with this compound prevents the recruitment of essential SAC components, including BubR1, Mad2, and CENP-E, to the kinetochores of prometaphase chromosomes.[1] Interestingly, the localization of Aurora B kinase, another important mitotic regulator, is unaffected by this compound.[1]
-
Failure of MCC Formation: Without the proper localization of Mad2 and BubR1, the Mitotic Checkpoint Complex (MCC) cannot be efficiently assembled.[1][6]
-
Premature APC/C Activation: In the absence of inhibitory MCC, the APC/C remains active, leading to the ubiquitination and degradation of cyclin B1 and securin.[1][6] This results in a premature exit from mitosis, a phenomenon termed "mitotic slippage" or SAC override.[1][2]
This mechanism forces cells with mitotic errors, such as misaligned chromosomes, to proceed into anaphase, causing gross chromosomal missegregation and aneuploidy, which ultimately triggers apoptosis.[1][2]
Cellular Phenotypes Induced by this compound
Treatment of cancer cells, particularly hepatocellular carcinoma (HCC) cells, with this compound leads to a range of distinct and detrimental cellular phenotypes.[1][2]
-
Chromosome Misalignment and Missegregation: Inhibition of Mps1 disrupts the proper alignment of chromosomes at the metaphase plate. Cells treated with this compound exhibit a high frequency of misaligned and lagging chromosomes.[1][2]
-
Centrosome Disorganization: this compound treatment leads to centrosome amplification, resulting in multipolar spindles.[1][2] This further contributes to incorrect chromosome segregation.
-
Shortened Mitotic Duration: By overriding the SAC, this compound significantly shortens the duration of mitosis.[1][2][12] Even in the presence of spindle poisons that would normally cause a prolonged mitotic arrest, this compound-treated cells exit mitosis rapidly.[1]
-
Mitotic Catastrophe and Apoptosis: The combination of chromosome missegregation and centrosome abnormalities leads to mitotic catastrophe.[1][2] This triggers the intrinsic apoptotic pathway, evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP-1), and ultimately results in a reduction in cell viability.[1][12]
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound and other Mps1 inhibitors.
Table 1: Potency and Cellular Efficacy of this compound
| Parameter | Value | Cell Line/System | Notes |
|---|---|---|---|
| IC₅₀ (Kinase Assay) | 6.4 nM | Mps1 | In vitro biochemical assay measuring direct inhibition of Mps1 kinase activity.[9][11] |
| IC₅₀ (Autophosphorylation) | 131 nM | pMps1 Cells | Cell-based assay measuring the inhibition of Mps1 autophosphorylation.[11] |
| IC₅₀ (Cell Growth) | 0.84 µM | Not Specified | Cell viability after 72 hours of treatment.[11] |
| Cell Viability Reduction | >50% at 50 µM | HepG2 & Hep3B | Cell viability after 24 hours of treatment.[1] |
Table 2: Effects of this compound on Mitotic Progression in Hepatocellular Carcinoma Cells
| Parameter | Condition | Observation |
|---|---|---|
| Mitotic Duration | This compound Treatment | Significantly shortened compared to control cells.[1][2] |
| Mitotic Index | This compound Treatment | Smaller proportion of mitotic cells compared to control, suggesting slower proliferation or rapid mitotic exit.[1] |
| Apoptosis | This compound Treatment | Significant increase in PARP-1 cleavage, indicating induction of apoptosis.[12] |
| SAC Override | Nocodazole + this compound | Reduced levels of Cyclin B1, BubR1, Aurora B, and PLK1, indicating exit from nocodazole-induced mitotic arrest.[1] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the role of this compound.
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Method:
-
Seed cells (e.g., HepG2, Hep3B) in 96-well plates at a density of 8x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-10 µM) or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C.
-
Add a cell counting kit solution (e.g., Cell Counting Kit-8) to each well and incubate for an additional 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells and determine the IC₅₀ values.[5]
-
Immunofluorescence and Microscopy
-
Objective: To visualize the effect of this compound on chromosome alignment, spindle formation, centrosomes, and the localization of SAC proteins.
-
Method:
-
Grow cells on coverslips and treat with this compound and/or nocodazole for the desired time.
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against target proteins (e.g., α-tubulin for spindles, γ-tubulin for centrosomes, Mad2, BubR1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain DNA with DAPI.
-
Mount the coverslips on slides and acquire images using a confocal or fluorescence microscope.[1][13]
-
Western Blotting
-
Objective: To analyze the expression levels of key cell cycle and SAC proteins following this compound treatment.
-
Method:
-
Treat cells with this compound for the indicated times and concentrations.
-
Lyse the cells in a suitable lysis buffer (e.g., M-PER) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, BubR1, Mps1, GAPDH as a loading control).[1]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Live-Cell Imaging
-
Objective: To directly measure the duration of mitosis in real-time.
-
Method:
-
Culture cells engineered to express a fluorescent reporter, such as Histone H2B-GFP, to visualize chromosomes.
-
Plate the cells in a glass-bottom dish suitable for live-cell imaging.
-
Treat the cells with this compound or a vehicle control.
-
Place the dish on a heated stage within an environmentally controlled chamber on a microscope.
-
Acquire time-lapse images at set intervals (e.g., every 5-10 minutes).
-
Analyze the resulting videos to measure the time from nuclear envelope breakdown (NEBD) to the initiation of anaphase or cytokinesis for individual cells.[12]
-
Visualizations: Pathways and Workflows
References
- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Mps1 Inhibition on PEM Morphology [bio-protocol.org]
The Impact of TC-Mps1-12 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of TC-Mps1-12, a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, on cell cycle progression. The information presented is collated from key research findings to support further investigation and drug development efforts in oncology.
Core Mechanism of Action
This compound targets Mps1 (also known as TTK), a crucial kinase for chromosome alignment and the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound induces chromosomal instability and mitotic catastrophe in cancer cells.[1][2][3] Treatment with this compound leads to chromosome misalignment and missegregation, along with centrosome disorganization.[1][2][3] Despite these mitotic errors, the compound forces cells to override the SAC, resulting in a shortened mitotic duration and mitotic slippage.[1][2][3] This ultimately triggers apoptosis, inhibiting the growth of cancer cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Mps1 Kinase) | 6.4 nM | Enzymatic Assay | [4][5] |
| IC50 (Autophosphorylation) | 131 nM | pMps1 Cell Line | [4] |
| IC50 (Cell Growth) | 0.84 µM | Not Specified | [4] |
Table 2: Effects of this compound on Hepatocellular Carcinoma (HCC) Cell Proliferation
| Cell Line | Treatment | Observation | Reference |
| Huh7 | 0.5 µM this compound | Significant decrease in cell viability after 48h | [2] |
| SNU-449 | 0.5 µM this compound | Significant decrease in cell viability after 48h | [2] |
Table 3: Impact of this compound on Mitotic Progression in HCC Cells
| Parameter | Control | This compound (0.5 µM) | Cell Line | Reference |
| Mitotic Duration (min) | 55.6 ± 4.4 | 33.3 ± 3.3 | Huh7 | [2] |
| Cells with Misaligned Chromosomes (%) | < 10 | > 40 | Huh7 & SNU-449 | [2] |
| Cells with Multipolar Spindles (%) | < 5 | ~ 20 | Huh7 & SNU-449 | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the cited literature.
Cell Culture and Drug Treatment
-
Cell Lines: Human hepatocellular carcinoma (HCC) cell lines such as Huh7 and SNU-449 are commonly used.[2]
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Cell Viability Assay
-
Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Measurement: Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a Cell Titer-Glo Luminescent Cell Viability Assay. The absorbance or luminescence is measured using a microplate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Cells are treated with this compound for a designated time, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Immunofluorescence for Mitotic Events
-
Procedure: Cells are grown on coverslips and treated with this compound. They are then fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with bovine serum albumin (BSA).
-
Antibody Staining: Cells are incubated with primary antibodies against specific proteins of interest (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes, anti-phospho-histone H3 for mitotic cells). This is followed by incubation with fluorescently labeled secondary antibodies. DNA is counterstained with DAPI.
-
Imaging: The stained cells are visualized using a fluorescence or confocal microscope to assess chromosome alignment, spindle formation, and centrosome number.
Live-Cell Imaging for Mitotic Duration
-
Cell Line: A cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) is used to visualize chromosomes.
-
Imaging: Cells are seeded in a glass-bottom dish and treated with this compound. The cells are then imaged using a live-cell imaging system equipped with an environmental chamber to maintain optimal culture conditions.
-
Analysis: Time-lapse images are captured, and the duration of mitosis (from nuclear envelope breakdown to anaphase onset) is measured for individual cells.
Western Blotting for Protein Analysis
-
Lysate Preparation: Cells are treated with this compound, harvested, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Electrophoresis and Transfer: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cyclin B1, securin, cleaved PARP for apoptosis). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound is a promising anti-cancer agent that disrupts cell cycle progression by inhibiting Mps1 kinase.[1][2][3] Its ability to induce mitotic catastrophe and apoptosis in cancer cells, particularly in hepatocellular carcinoma, highlights its therapeutic potential.[1][2][3] The data and protocols summarized in this guide provide a solid foundation for further research into the clinical applications of this compound and other Mps1 inhibitors.
References
- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.skku.edu [pure.skku.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
The Potent and Selective Mps1 Kinase Inhibitor: TC-Mps1-12
A Technical Guide on its Discovery, Chemical Profile, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TC-Mps1-12, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 is implicated in the chromosomal instability observed in many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool for studying Mps1 function and as a potential lead compound for the development of novel anti-cancer agents.
Discovery and Chemical Structure
This compound was identified through a focused medicinal chemistry effort starting from a diaminopyridine-based scaffold.[1] This scaffold was selected for its known propensity to bind to the ATP-binding pocket of kinases.
Chemical Structure:
The chemical structure of this compound is 4-((4-amino-6-(tert-butylamino)-5-cyanopyridin-2-yl)amino)benzamide.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₆O |
| Molecular Weight | 324.38 g/mol |
| CAS Number | 1206170-62-8 |
Mechanism of Action: Inducing Mitotic Catastrophe
This compound exerts its anti-cancer effects by potently and selectively inhibiting the kinase activity of Mps1. Mps1 plays a pivotal role in the spindle assembly checkpoint (SAC), a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[2][3]
By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of events that culminate in mitotic catastrophe and apoptosis in cancer cells.[4][5] The key consequences of Mps1 inhibition by this compound include:
-
Chromosome Misalignment and Missegregation: The inhibitor causes defects in chromosome alignment at the metaphase plate.[4]
-
Override of the Spindle Assembly Checkpoint: Cancer cells treated with this compound are unable to arrest in mitosis in the presence of spindle defects, leading to a premature exit from mitosis.[4]
-
Accumulation of Chromosomal Instability: The continued cell division in the presence of unresolved chromosome segregation errors leads to a high degree of aneuploidy.[4]
-
Induction of Apoptosis: The severe chromosomal abnormalities trigger programmed cell death.[4]
Quantitative Biological Activity
This compound demonstrates potent enzymatic and cellular activity against Mps1 kinase and various cancer cell lines.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound
| Assay | Target/Cell Line | IC₅₀ (nM) |
| Enzymatic Assay | Mps1 Kinase | 6.4 |
| Cellular Autophosphorylation Assay | pMps1 | 131[6] |
| Cell Viability Assay | A549 (Lung Carcinoma) | 840[6] |
| HepG2 (Hepatocellular Carcinoma) | >10,000 (at 24h)[4] | |
| Hep3B (Hepatocellular Carcinoma) | >10,000 (at 24h)[4] |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Dosage (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| 100 | 47[6] |
Experimental Protocols
Mps1 Kinase Inhibition Assay (Generic Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Mps1 kinase.
-
Reagents: Recombinant human Mps1 kinase, suitable peptide substrate (e.g., a peptide containing a known Mps1 phosphorylation site), ATP, kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100, 2 mM DTT), this compound (or other test inhibitor), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the Mps1 kinase and the peptide substrate to the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Mps1.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability in response to this compound treatment.
-
Cell Culture: Culture hepatocellular carcinoma cells (e.g., HepG2, Hep3B) in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Immunofluorescence Staining for Chromosomal Analysis
This protocol describes the visualization of mitotic spindles and chromosomes in cells treated with this compound.
-
Cell Culture and Treatment: Grow HepG2 or Hep3B cells on glass coverslips and treat with this compound (e.g., 1 µM) for 24-48 hours.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with primary antibodies against α-tubulin (for spindle visualization) and γ-tubulin (for centrosome visualization) diluted in 1% BSA in PBST for 1-2 hours at room temperature.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and 594) in 1% BSA in PBST for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Visualizations of Pathways and Workflows
Mps1 Signaling in the Spindle Assembly Checkpoint
Caption: Mps1 signaling pathway at the unattached kinetochore, leading to the inhibition of anaphase.
Experimental Workflow for Assessing this compound Activity
Caption: A logical workflow for the preclinical evaluation of this compound's anti-cancer properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. static.igem.wiki [static.igem.wiki]
Target Validation of TC-Mps1-12: A Technical Guide for Oncology Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of TC-Mps1-12, a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1) kinase, for its application in oncology. This document outlines the critical role of Mps1 in cancer, the mechanism of action of this compound, and the experimental methodologies used to validate its therapeutic potential.
Introduction: Mps1 as a Compelling Oncology Target
Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity kinase that plays a crucial role in the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Mps1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with high-grade tumors and poor prognosis.[4] The kinase's essential function in the SAC makes it a compelling target for anticancer therapy. Inhibition of Mps1 disrupts the SAC, leading to premature anaphase, chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[5][6][7]
This compound is a novel, potent, and selective small molecule inhibitor of Mps1 kinase.[8][9] This guide details the preclinical data supporting its target validation and provides the necessary technical information for researchers in the field of oncology drug development.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and other relevant Mps1 inhibitors for comparative analysis.
Table 1: In Vitro Potency and Selectivity of Mps1 Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) | Cellular IC50/EC50 (nM) | Notes |
| This compound | Mps1 | 6.4[8][9] | - | 131 (pMps1 autophosphorylation)[8][10] | Highly selective over a panel of 95 kinases.[9][11] |
| CFI-402257 | Mps1 | 1.2[2] | 0.09[2][12] | 6.5 (pMps1)[2][12] | Potent and highly selective Mps1 inhibitor. |
| BAY 1217389 | Mps1 | <10[1][13] | - | - | Orally bioavailable, selective Mps1 inhibitor.[14] |
| BAY 1161909 | Mps1 | <10[1][13] | - | - | Orally bioavailable, selective Mps1 inhibitor.[15][16] |
Table 2: In Vitro Anti-proliferative Activity of Mps1 Inhibitors
| Compound | Cell Line | IC50 (µM) | Assay Duration (hours) |
| This compound | A549 (Lung Carcinoma) | 0.84[8][10] | 72 |
| This compound | HepG2 (Hepatocellular Carcinoma) | >50 (at 24h)[7] | 24 |
| This compound | Hep3B (Hepatocellular Carcinoma) | >50 (at 24h)[7] | 24 |
| CFI-402257 | Broad panel of cancer cell lines | Potent antiproliferative activity[2] | - |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| A549 mouse xenograft | Lung Carcinoma | 100 mg/kg, p.o., daily for 19 days | 47 | [8] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dose | Route |
| Cmax | 3542 ng/mL | 25 mg/kg | Oral |
| AUC | 6604 ng·h/mL | 25 mg/kg | Oral |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of this compound.
Mps1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit Mps1 kinase activity.
Materials:
-
Recombinant human Mps1/TTK enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., KNL1 peptide)[17]
-
ATP
-
Kinase assay buffer (e.g., 5x Kinase Buffer 1 containing DTT)[18]
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare a master mix containing kinase buffer, substrate (MBP), and ATP.
-
Add the master mix to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. A vehicle control (e.g., DMSO) should be included.
-
Initiate the kinase reaction by adding the diluted Mps1 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[18]
-
Stop the reaction and measure the remaining ATP levels using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the anti-proliferative effect of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, Hep3B)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control.
-
For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add a solubilization solution to dissolve the formazan crystals.[19][20]
-
For the MTS assay, add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[19]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., A549)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage.
Spindle Assembly Checkpoint (SAC) Analysis by Flow Cytometry
Objective: To determine if a compound abrogates the spindle assembly checkpoint.
Materials:
-
Cancer cell line
-
Microtubule-depolymerizing agent (e.g., nocodazole) to induce mitotic arrest
-
Test compound (e.g., this compound)
-
Propidium iodide (PI) for DNA content staining
-
Antibody against a mitotic marker (e.g., phospho-histone H3)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Treat cells with nocodazole to arrest them in mitosis.
-
Co-treat a subset of cells with the test compound.
-
Harvest the cells at different time points.
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-phospho-histone H3 antibody followed by a fluorescently labeled secondary antibody.
-
Stain the cells with propidium iodide to analyze DNA content.
-
Analyze the cells using a flow cytometer. A functional SAC will result in a sustained high percentage of mitotic (phospho-histone H3 positive) cells in the presence of nocodazole. Abrogation of the SAC by the test compound will lead to a decrease in the mitotic population and the appearance of cells with >4N DNA content (polyploidy) due to mitotic slippage.
Mandatory Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Caption: Mps1 kinase at the unattached kinetochore initiates the SAC signaling cascade.
Experimental Workflow for this compound Target Validation
Caption: A stepwise workflow for validating Mps1 as a target for this compound.
Logical Relationship of this compound Mechanism of Action
Caption: Inhibition of Mps1 by this compound leads to mitotic catastrophe and apoptosis.
References
- 1. Molecular Regulation of the Spindle Assembly Checkpoint by Kinases and Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 3. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Ectopic Activation of the Spindle Assembly Checkpoint Signaling Cascade Reveals Its Biochemical Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bridging the Gap: Translating Animal Model Findings to Clinical Oncology Breakthroughs – Synexa Life Sciences [synexagroup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitotic Kinases and p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Network Pharmacology Strategies Toward Multi-Target Anticancer Therapies: From Computational Models to Experimental Design Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]
Methodological & Application
Application Notes and Protocols for TC-Mps1-12 in Hepatocellular Carcinoma (HCC) Cell Lines
These application notes provide a detailed protocol for the use of TC-Mps1-12, a novel and specific inhibitor of the monopolar spindle 1 (Mps1) kinase, for investigating its anti-cancer effects on hepatocellular carcinoma (HCC) cells. The provided protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial kinase in the spindle assembly checkpoint (SAC), a key regulatory mechanism ensuring the accurate segregation of chromosomes during mitosis.[1][2] Elevated expression of Mps1 is observed in various cancers, including hepatocellular carcinoma, and is associated with a poorer prognosis.[3][4] this compound is a potent Mps1 inhibitor that has been shown to suppress the proliferation of HCC cells by inducing chromosomal instability and mitotic catastrophe.[1][3][5]
This document outlines the mechanism of action of this compound, protocols for its application in HCC cell culture, and methods to assess its biological effects.
Mechanism of Action
This compound functions by inhibiting the kinase activity of Mps1. This inhibition leads to a cascade of events within the HCC cells:
-
Spindle Assembly Checkpoint (SAC) Inactivation: Mps1 is essential for the proper functioning of the SAC. This compound treatment overrides the SAC, even in the presence of mitotic errors.[1][3]
-
Chromosomal Instability: The inactivation of the SAC leads to chromosome misalignment and missegregation during mitosis.[1][3][5]
-
Centrosome Disorganization: Treatment with this compound results in the disorganization of centrosomes.[1][3][5]
-
Mitotic Catastrophe and Apoptosis: The accumulation of chromosomal instabilities and mitotic errors triggers mitotic catastrophe, leading to programmed cell death (apoptosis) and ultimately inhibiting the growth of HCC cells.[1][3][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on HCC cell lines as reported in the literature.
Table 1: Effect of this compound on the Viability of Hepatocellular Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| HepG2 | >50 | 24 | Reduction in cell viability[3] |
| Hep3B | >50 | 24 | Reduction in cell viability[3] |
| HepG2 | 0.1, 1, 10 | 24 | No effect on cell viability[3] |
| Hep3B | 0.1, 1, 10 | 24 | No effect on cell viability[3] |
Table 2: Effect of this compound on Mps1 Enzymatic Activity
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Mps1 Activity |
| HepG2 | 0.1, 1, 10 | Not Specified | Inhibition of Mps1 enzymatic activity[3] |
| Hep3B | 0.1, 1, 10 | Not Specified | Inhibition of Mps1 enzymatic activity[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on HCC cells.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of HCC cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 0.1 µM to 100 µM is recommended. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis in HCC cells following treatment with this compound.
Materials:
-
HCC cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed HCC cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Immunofluorescence for Mitotic Spindle and Chromosome Analysis
This protocol allows for the visualization of mitotic spindle formation, chromosome alignment, and centrosome number.
Materials:
-
HCC cells
-
This compound
-
Glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for spindles, anti-γ-tubulin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
Procedure:
-
Seed HCC cells on sterile glass coverslips in 12-well plates.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour in the dark.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope to analyze mitotic spindle morphology, chromosome alignment, and centrosome numbers.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in HCC cells.
Experimental Workflow
References
- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: TC-Mps1-12 as a Potent Inhibitor of Tumor Growth in a Mouse Xenograft Model
For research use only.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Overexpression of Mps1 is observed in a variety of human cancers and is often associated with a poor prognosis.[1][4] This makes Mps1 an attractive target for cancer therapy. TC-Mps1-12 is a potent and selective small-molecule inhibitor of Mps1 kinase with an IC50 of 6.4 nM.[5][6] By inhibiting Mps1, this compound disrupts the SAC, leading to chromosome misalignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4][7][8] Preclinical studies have demonstrated that this compound can suppress the growth of tumor cells in vivo, highlighting its potential as a therapeutic agent.[5][6]
These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in a human lung carcinoma A549 mouse xenograft model.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (Mps1 kinase inhibition) | 6.4 nM | Biochemical Assay | [5][6] |
| IC50 (Cell Growth Inhibition) | 0.84 µM | pMps1 cell lines (72h) | [5] |
| In Vivo Dosing Range | 25-100 mg/kg | A549 Xenograft Model | [5] |
| Route of Administration | Oral (p.o.) | A549 Xenograft Model | [5] |
| Treatment Duration | 19 days (daily) | A549 Xenograft Model | [5] |
| Tumor Growth Inhibition | 47% at 100 mg/kg | A549 Xenograft Model | [5] |
| Effect on Body Weight | No significant loss | A549 Xenograft Model | [5] |
Signaling Pathway
The Mps1 kinase is a key regulator of the Spindle Assembly Checkpoint (SAC). Its inhibition by this compound leads to a cascade of events that ultimately result in cancer cell death.
Caption: Mps1 inhibition by this compound disrupts the SAC, causing cell death.
Experimental Protocols
A549 Cell Culture and Preparation
-
Cell Line: Human lung carcinoma A549 cell line.
-
Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin-Glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvest:
-
Three days prior to implantation, seed 0.5 x 10^6 A549 cells per 10 cm dish.
-
On the day of implantation, harvest cells that are in the logarithmic growth phase.
-
Wash the cells with PBS, then detach them using trypsinization.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Wash the cell pellet three times with sterile PBS.
-
Resuspend the cells in sterile PBS at a final concentration of 2 x 10^7 cells/ml.[7] Keep the cell suspension on ice.
-
In Vivo Mouse Xenograft Model
-
Animal Strain: Athymic BALB/c or NOD/SCID mice, female, 10-12 weeks old.[5] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., ketamine/xylazine).
-
Prepare the injection mixture by combining the A549 cell suspension with Matrigel in a 1:1 ratio.[2][7] The final mixture will contain 1 x 10^7 cells per 100 µl.
-
Inject 100-120 µl of the cell-Matrigel suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[5]
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate the injection sites three times a week until tumors are established.[5]
-
Once tumors are palpable, measure the tumor length and width using digital calipers twice a week.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice three times a week as an indicator of general health and treatment toxicity.[5]
-
-
Randomization and Treatment:
-
When the average tumor volume reaches 120-150 mm³, randomize the mice into treatment and control groups.[5]
-
Treatment Group: Administer this compound orally (p.o.) daily at doses ranging from 25 to 100 mg/kg. The compound should be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Control Group: Administer the vehicle alone following the same schedule and route as the treatment group.
-
The recommended treatment duration is 19 consecutive days.[5]
-
-
Endpoint and Data Analysis:
-
The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after the 19-day treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Experimental Workflow
The following diagram outlines the key steps for the in vivo evaluation of this compound.
Caption: Workflow for the in vivo xenograft study of this compound.
References
- 1. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Application Notes and Protocols: Determining Cell Viability with TC-Mps1-12 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the accurate segregation of chromosomes during mitosis.[1] Dysregulation of Mps1 is implicated in chromosomal instability, a hallmark of many cancers, making it an attractive target for cancer therapeutics.[2][3] TC-Mps1-12 is a potent and selective small molecule inhibitor of Mps1 kinase with a reported IC50 of 6.4 nM.[4] By inhibiting Mps1, this compound disrupts the SAC, leading to mitotic errors, accumulation of chromosomal instabilities, and ultimately, apoptosis in cancer cells.[2][5]
This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[6]
Signaling Pathway and Experimental Workflow
To understand the context of this assay, the following diagrams illustrate the Mps1 signaling pathway and the experimental workflow of the MTT assay.
References
- 1. apexbt.com [apexbt.com]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for TC-Mps1-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-Mps1-12 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK protein kinase.[][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis.[4][5][6] Inhibition of Mps1 disrupts the SAC, leading to chromosomal instability, mitotic catastrophe, and ultimately apoptosis in cancer cells.[7][8] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.[7][8] This document provides detailed application notes and protocols for the solubility and preparation of this compound for use in cell culture experiments.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₀N₆O | [][2][9] |
| Molecular Weight | 324.38 g/mol | [][2][9] |
| CAS Number | 1206170-62-8 | [][2][9] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥99% |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
Solubility Data
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 100 mM (50 mg/mL) | Hygroscopic; use newly opened DMSO. Ultrasonic assistance may be needed. | [2] |
| Ethanol | 20 mM | Gentle warming may be required. |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (use a newly opened vial to minimize water content)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 0.32438 mg of this compound (Mass = Molarity x Volume x Molecular Weight). It is recommended to prepare a larger volume (e.g., 1-5 mg) for easier and more accurate weighing.
-
For example, to prepare a stock solution from 1 mg of this compound:
-
Volume of DMSO = Mass / (Molarity x Molecular Weight) = 1 mg / (10 mmol/L x 324.38 g/mol ) = 0.00308 L = 3.08 mL. It is often more practical to weigh a slightly larger amount, for instance, 3.24 mg to dissolve in 1 mL of DMSO for a 10 mM stock.
-
-
-
Weigh the this compound:
-
Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, brief sonication in a water bath may be necessary.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and Store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
Storage and Stability
| Condition | Duration | Reference |
| Powder | 3 years at -20°C, 2 years at 4°C | [2] |
| In Solvent (-20°C) | 1 month | [2] |
| In Solvent (-80°C) | 6 months | [2] |
Application in Cell Culture
This compound has been shown to be effective in various cancer cell lines. The optimal concentration and treatment time will vary depending on the cell line and the specific experimental goals.
Effective Concentrations in Cell Culture
| Cell Line | Assay | IC₅₀ / Effective Concentration | Treatment Duration | Reference |
| A549 (Lung Carcinoma) | Cell Viability | IC₅₀: 0.84 µM | 72 hours | [2] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability | Reduction in viability at >50 µM | 24 hours | [7] |
| Hep3B (Hepatocellular Carcinoma) | Cell Viability | Reduction in viability at >50 µM | 24 hours | [7] |
| pMps1 cell lines | Autophosphorylation | IC₅₀: 131 nM | Not specified | [2] |
| Enzymatic Assay | Mps1 Inhibition | IC₅₀: 6.4 nM | Not applicable | [][2][3] |
Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating adherent cells in culture with this compound.
Materials:
-
Cultured cells in multi-well plates, flasks, or dishes
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium for dilutions
-
Sterile serological pipettes and micropipette tips
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in culture vessels to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Carefully remove the existing culture medium from the cells.
-
Add the medium containing the desired concentrations of this compound or the vehicle control to the respective wells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Downstream Analysis:
-
Following incubation, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT), apoptosis assays, cell cycle analysis, or western blotting for specific protein markers.
-
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of Mps1. Mps1 is a key regulator of the spindle assembly checkpoint, which ensures that all chromosomes are properly attached to the mitotic spindle before the cell enters anaphase.
Caption: Mps1 signaling pathway in the spindle assembly checkpoint and the inhibitory effect of this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.
Caption: A typical experimental workflow for using this compound in cell culture.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. invivochem.net [invivochem.net]
- 4. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 5. pnas.org [pnas.org]
- 6. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
Application Notes and Protocols for Western Blot Analysis of Mps1 Phosphorylation Following TC-Mps1-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Dysregulation of Mps1 is frequently observed in various cancers, making it an attractive therapeutic target.[4][5] TC-Mps1-12 is a potent and selective inhibitor of Mps1 kinase activity.[6] This document provides detailed protocols for assessing the in-cell efficacy of this compound by analyzing the phosphorylation status of Mps1 via Western blot.
Mps1 activation is regulated by autophosphorylation, particularly at the Threonine 676 (Thr676) residue within its activation loop.[7] Inhibition of Mps1 kinase activity by compounds like this compound is expected to decrease its autophosphorylation.[6] The following protocols and data provide a framework for quantifying the inhibitory effect of this compound on Mps1 autophosphorylation in a cellular context.
Data Presentation
The following table summarizes the quantitative analysis of Mps1 phosphorylation at Thr676 in hepatocellular carcinoma (HCC) cells treated with this compound. The data is derived from densitometric analysis of Western blots and normalized to a loading control.
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Normalized Phospho-Mps1 (Thr676) Levels (Arbitrary Units) | Percent Inhibition (%) |
| HepG2 | DMSO (Control) | - | 1 | 1.00 | 0 |
| HepG2 | This compound | 0.1 | 1 | 0.65 | 35 |
| HepG2 | This compound | 1 | 1 | 0.30 | 70 |
| HepG2 | This compound | 10 | 1 | 0.15 | 85 |
| Hep3B | DMSO (Control) | - | 1 | 1.00 | 0 |
| Hep3B | This compound | 10 | 1 | 0.20 | 80 |
Data is representative and compiled from analyses similar to those described in the literature, where protein levels were quantified using software like ImageJ.[6]
Signaling Pathway
Mps1 is a central node in the spindle assembly checkpoint signaling pathway. Upon sensing unattached kinetochores during mitosis, Mps1 is activated through autophosphorylation. Activated Mps1 then phosphorylates downstream substrates, including KNL1, which serves as a scaffold to recruit other SAC proteins like Bub1, Bub3, and Mad2.[3][8][9] This cascade ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), preventing premature sister chromatid separation. This compound, by inhibiting Mps1's kinase activity, disrupts this signaling cascade, leading to a weakened SAC, chromosome missegregation, and ultimately can induce apoptosis in cancer cells.[6]
Caption: Mps1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow
The overall workflow for analyzing Mps1 phosphorylation after this compound treatment involves several key steps, from cell culture and treatment to data analysis.
Caption: Workflow for Western blot analysis of Mps1 phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HepG2, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the culture medium from the cells and add the medium containing this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 1, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
Cell Lysis and Protein Extraction
This protocol is optimized for preserving phosphorylation states.
-
Preparation: Pre-chill all buffers and a microcentrifuge to 4°C.
-
Washing: Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Lysis: Aspirate the PBS and add ice-cold lysis buffer. A recommended buffer is NETN buffer (100 mM NaCl, 1 mM EDTA, 20 mM Tris-HCl pH 8.0, 0.5% Nonidet P-40) supplemented with phosphatase inhibitors (10 mM sodium fluoride, 1 mM sodium orthovanadate) and a protease inhibitor cocktail.[6] Alternatively, RIPA buffer with inhibitors can be used.
-
Incubation and Collection: Incubate the dish on ice for 10-15 minutes. Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to ensure equal loading of total protein for each sample (typically 20-40 µg per lane).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when probing for phosphoproteins as it contains casein, a phosphoprotein that can increase background.[10]
Immunoblotting and Detection
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-Mps1 (Thr676)
-
Mouse or Rabbit anti-total Mps1
-
Loading Control: Mouse anti-GAPDH or anti-β-actin
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis
-
Image Acquisition: Capture the image of the Western blot, ensuring that the signal is not saturated.
-
Densitometry: Quantify the band intensities for phospho-Mps1, total Mps1, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the phospho-Mps1 band intensity to the corresponding total Mps1 or loading control band intensity to correct for any variations in protein loading.
-
Calculate Inhibition: Express the normalized phospho-Mps1 levels in treated samples as a percentage of the vehicle-treated control to determine the percent inhibition.
References
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 3. MPS1/Mph1 phosphorylates the kinetochore protein KNL1/Spc7 to recruit SAC components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Autophosphorylation of Mps1 Kinase Is Required for Faithful Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes: Live-cell Imaging of Mitosis with TC-Mps1-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Monopolar Spindle 1 (Mps1), also known as TTK, is a crucial dual-specificity protein kinase that plays a central role in the regulation of mitosis.[1][2] It is an essential component of the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][3] Mps1's functions include centrosome duplication, SAC signaling initiation at the kinetochores, and correcting improper chromosome-microtubule attachments.[4][5] Due to its vital role in cell division, Mps1 is frequently overexpressed in various cancers, including breast, lung, and gastric cancers, making it a compelling target for cancer therapy.[1][6]
TC-Mps1-12 is a novel, potent, and selective Mps1 kinase inhibitor with a diaminopyridine-based structure.[4][7] By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of events including chromosome misalignment, centrosome disorganization, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[4][8] Live-cell imaging is an indispensable tool for studying the dynamic process of mitosis and the real-time effects of inhibitors like this compound.[9][10] It allows for the direct observation and quantification of mitotic events, providing critical insights into the mechanism of action of anti-mitotic agents.[11]
Mechanism of Action of this compound
Mps1 kinase is a primary upstream regulator of the SAC.[3] Its recruitment to unattached kinetochores initiates a signaling cascade that leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[12]
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of Mps1. This inhibition prevents the recruitment of downstream SAC proteins, effectively silencing the checkpoint.[4][13] Consequently, even in the presence of severe mitotic errors such as misaligned chromosomes or multipolar spindles, the cell is unable to arrest in mitosis.[4][8] This leads to a premature and faulty exit from mitosis, a phenomenon known as mitotic slippage.[4] The resulting daughter cells inherit an abnormal number of chromosomes (aneuploidy), which triggers mitotic catastrophe and programmed cell death (apoptosis).[1][4]
Applications in Research and Drug Development
The study of this compound using live-cell imaging is highly relevant for:
-
Cancer Biology: Investigating the consequences of SAC abrogation in cancer cells, which often exhibit chromosomal instability.
-
Drug Discovery: Screening and characterizing novel Mps1 inhibitors and other anti-mitotic compounds.
-
Mechanism of Action Studies: Elucidating the precise temporal effects of drug candidates on mitotic progression and cell fate.
-
Personalized Medicine: Assessing the sensitivity of different cancer cell lines to Mps1 inhibition, potentially identifying biomarkers for patient stratification.[14]
Quantitative Data Summary
The efficacy of this compound and the consequences of Mps1 inhibition have been quantified in several studies. The tables below summarize key findings.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 | Cell Line | Reference |
|---|
| this compound | Mps1 Kinase | 6.4 nM | in vitro |[7] |
Table 2: Phenotypic Effects of Mps1 Inhibition on Mitosis
| Parameter | Condition | Observation | Cell Line | Reference |
|---|---|---|---|---|
| Mitotic Duration | This compound Treatment | Shortened mitotic duration, mitotic slippage | Hepatocellular Carcinoma (HCC) cells | [4][8] |
| Mitotic Duration | Mps1-IN-1 Treatment | ~40% reduction in time spent in mitosis | Human cells | [13] |
| SAC Protein Localization | Mps1-IN-1 Treatment | 70-80% decrease in kinetochore-bound Mad2 | Human cells | [13] |
| Chromosome Segregation | This compound Treatment | Increased chromosome misalignment and missegregation | HCC cells | [4] |
| Centrosome Number | This compound Treatment | Disorganization and formation of multipolar spindles | HCC cells | [4] |
| Cell Fate | this compound Treatment | Induction of mitotic catastrophe and apoptosis | HCC cells |[4][8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
This protocol describes how to monitor the effects of this compound on mitotic progression using time-lapse fluorescence microscopy. It is designed for cells stably expressing fluorescent markers for chromatin (e.g., H2B-GFP/mCherry) and microtubules (e.g., GFP/mCherry-α-tubulin).[11][15]
Materials:
-
HeLa or U2OS cells stably expressing H2B-mCherry and GFP-α-tubulin.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Glass-bottom imaging dishes (35 mm).[16]
-
This compound (CAS No: 1206170-62-8), dissolved in DMSO to create a stock solution (e.g., 10 mM).[7][17]
-
Phosphate-Buffered Saline (PBS).
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), autofocus, and automated stage.[11][18]
Procedure:
-
Cell Seeding: 24-48 hours before imaging, seed the fluorescently-labeled cells onto glass-bottom dishes to achieve 50-60% confluency at the time of imaging.
-
Drug Preparation: On the day of imaging, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 nM - 1 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Microscope Setup: Turn on the microscope, environmental chamber, and associated hardware. Allow the system to equilibrate to 37°C and 5% CO2.[11]
-
Sample Preparation: Gently wash the cells with pre-warmed PBS. Replace the medium in the dish with the prepared this compound or vehicle control medium.
-
Imaging:
-
Place the dish on the microscope stage and allow it to acclimatize for at least 15-20 minutes.
-
Using the microscope software, select multiple stage positions containing healthy, well-distributed cells.
-
Set up a time-lapse acquisition protocol. Acquire images every 5-10 minutes for a duration of 16-24 hours.[15]
-
Use two fluorescent channels (e.g., GFP for tubulin, mCherry for chromatin) and a brightfield or DIC channel.
-
Ensure the illumination intensity and exposure times are minimized to reduce phototoxicity.
-
-
Data Analysis:
-
Review the acquired time-lapse sequences to identify cells entering mitosis (indicated by chromosome condensation).
-
Quantify the duration of mitosis, measured from nuclear envelope breakdown (NEB) to anaphase onset or mitotic exit/slippage.[11]
-
Score mitotic phenotypes, such as chromosome congression failure, lagging chromosomes, or multipolar divisions.
-
Determine cell fate following mitosis (e.g., successful division, apoptosis, cell fusion).
-
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol allows for high-resolution, fixed-cell analysis of mitotic spindle and centrosome abnormalities induced by this compound, complementing live-cell data.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate.
-
This compound and vehicle (DMSO).
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (0.25% Triton X-100 in PBS).
-
Blocking Buffer (1% BSA, 0.1% Tween-20 in PBS).
-
Primary antibodies: mouse anti-α-tubulin, rabbit anti-γ-tubulin (for centrosomes).
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-mouse, Alexa Fluor 594 anti-rabbit).
-
DAPI solution (for DNA staining).
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound or vehicle for a predetermined time (e.g., 16 hours) to enrich for cells that have passed through mitosis.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (anti-α-tubulin and anti-γ-tublin) in Blocking Buffer. Incubate coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate coverslips for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash a final time with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze mitotic cells for spindle morphology (bipolar vs. multipolar) and centrosome number.[4]
References
- 1. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Live Cell Imaging to Assess the Dynamics of Metaphase Timing and Cell Fate Following Mitotic Spindle Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic live-cell imaging at different timescales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. This compound | 1206170-62-8 | GYB17062 | Biosynth [biosynth.com]
- 18. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with TC-Mps1-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-Mps1-12 is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Inhibition of Mps1 disrupts proper chromosome alignment during mitosis, leading to a failure of the SAC. This cellular malfunction triggers a process known as mitotic catastrophe, which ultimately results in programmed cell death, or apoptosis.[1][3] The induction of apoptosis in cancer cells is a primary goal of many targeted therapies, making this compound a compound of significant interest in oncology research and drug development.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound in cancer cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[4][5][6] This allows for the identification of cells in the early stages of apoptosis.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[4][5][6]
By using a combination of Annexin V and PI, flow cytometry can distinguish between three populations of cells:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Presentation
The following table summarizes representative quantitative data obtained from flow cytometry analysis of hepatocellular carcinoma (HCC) cells treated with this compound.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | - | 48 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 1 | 48 | 85.6 ± 3.5 | 8.9 ± 1.5 | 5.5 ± 1.2 |
| This compound | 10 | 48 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.5 |
| This compound | 50 | 24 | 45.8 ± 5.1 | 38.7 ± 4.5 | 15.5 ± 3.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The specific percentages of apoptotic cells can vary depending on the cell line, passage number, and experimental conditions.
Signaling Pathway
Caption: Mps1 inhibition by this compound leads to apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Materials
-
This compound (dissolved in DMSO)
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Hep3B)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Cell Culture and Treatment
-
Culture hepatocellular carcinoma cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in sterile DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound treatment group.
-
Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or DMSO.
-
Incubate the cells for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Staining Protocol for Flow Cytometry
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture medium (which contains detached apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to the flask/plate and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and combine these cells with the previously collected medium.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate excitation and emission filters for FITC (excited by a 488 nm laser, emission detected around 530 nm) and PI (emission detected around 617 nm).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
Data Analysis
-
Create a dot plot of PI fluorescence (y-axis) versus Annexin V-FITC fluorescence (x-axis).
-
Establish quadrants based on the unstained and single-stained controls to define the four populations:
-
Lower-left quadrant (Q3): Live cells (Annexin V- / PI-)
-
Lower-right quadrant (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
References
-
Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
-
Bio-Rad Laboratories. (n.d.). Apoptosis Analysis by Flow Cytometry.
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
-
Choi, M., Min, Y. H., Pyo, J., Lee, C. W., Jang, C. Y., & Kim, J. E. (2017). TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability. British journal of pharmacology, 174(12), 1810–1825.
-
Castedo, M., Perfettini, J. L., Roumier, T., Andreau, K., Medema, R., & Kroemer, G. (2004). Cell death by mitotic catastrophe: a molecular definition. Oncogene, 23(16), 2825–2837.
-
Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
-
Kusakabe, K., Ide, N., Daigo, Y., Itoh, T., & Yamamoto, T. (2012). TC Mps1 12, a novel Mps1 inhibitor, suppresses tumor growth in a xenograft model. European Journal of Medicinal Chemistry, 58, 389-397.
-
Ricci, M. S., & Zong, W. X. (2006). Chemotherapeutic approaches for targeting cell death pathways. The oncologist, 11(4), 342–357.
-
Tannous, M., Cheung, E., & Gama, V. (2015). Mitotic catastrophe: when cell division goes wrong. Cellular and Molecular Life Sciences, 72(6), 1075-1085.
-
Yuan, B., Liu, Y., Li, C., & Chen, X. (2017). Mps1 as a novel target for cancer therapy. Current drug targets, 18(10), 1145–1154.
References
- 1. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - NP [thermofisher.com]
- 2. Journal Club: Measurement and Characterization of Apoptosis by Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting TC-Mps1-12 off-target effects
Welcome to the technical support center for TC-Mps1-12, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Mps1 kinase, with an IC50 of 6.4 nM.[1] Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound causes premature SAC silencing, leading to chromosome misalignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[2]
Q2: What are the expected cellular phenotypes after treatment with this compound?
A2: The primary on-target effects of this compound are related to mitotic disruption. Researchers can expect to observe:
-
Increased chromosomal instability, including misaligned and lagging chromosomes.[2]
-
Override of the spindle assembly checkpoint (SAC), even in the presence of mitotic spindle poisons like nocodazole.[2]
-
A shortened mitotic duration and evidence of mitotic slippage.[2]
-
Induction of apoptosis and a reduction in cell proliferation.[1][2]
-
Disorganization of centrosomes.[2]
Q3: How selective is this compound?
A3: this compound has been reported to be a selective inhibitor. It has been tested against a panel of 95 kinases and showed high selectivity for Mps1.[3][4] However, it is important to note that one study mentioned potential activity against Flt3 and its mutants, suggesting this may be a potential off-target.
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and experimental conditions. A cellular IC50 of 131 nM has been reported for the inhibition of Mps1 autophosphorylation.[1] For growth inhibition, an IC50 of 0.84 μM has been observed in A549 lung carcinoma cells after 72 hours of treatment.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Guide 1: Unexpected or Weak Phenotype
Issue: After treating cells with this compound, you do not observe the expected mitotic arrest, chromosomal instability, or cell death, or the effect is weaker than anticipated.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 10 nM to 10 µM. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Mps1 inhibition. Consider testing a different cell line known to be sensitive to Mps1 inhibitors. |
| Incorrect Experimental Timing | The effects of this compound are cell cycle-dependent. Ensure that a sufficient population of cells is in mitosis during the treatment period. You may need to synchronize your cells before treatment. |
| Inhibitor Instability | Ensure the inhibitor has been stored correctly and prepare fresh dilutions for each experiment. This compound is soluble in DMSO and ethanol.[3] |
| Low Mps1 Expression | Confirm the expression level of Mps1 (also known as TTK) in your cell line of interest via Western blot or qPCR. Low expression may lead to a weaker phenotype. |
Experimental Workflow for Troubleshooting Weak Phenotype
Caption: Workflow for troubleshooting a weak or absent phenotype with this compound.
Guide 2: Suspected Off-Target Effects
Issue: You observe a phenotype that is not consistent with the known functions of Mps1, or you are concerned about the selectivity of this compound in your experimental system.
Potential Off-Target to Consider:
Based on available information, FMS-like tyrosine kinase 3 (Flt3) is a potential off-target of this compound. Inhibition of Flt3 is particularly relevant in the context of hematological malignancies.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome if Off-Target Effect is Present |
| 1. Phenotype Comparison | Compare your observed phenotype with the known effects of Mps1 inhibition (see FAQ A2). Also, compare it with the known effects of inhibiting the suspected off-target kinase (e.g., Flt3). | The observed phenotype more closely resembles the effects of inhibiting the suspected off-target kinase. |
| 2. Use a Structurally Unrelated Mps1 Inhibitor | Treat your cells with another Mps1 inhibitor that has a different chemical scaffold (e.g., Reversine, NMS-P715). | The unexpected phenotype is not replicated with the alternative Mps1 inhibitor, suggesting it is specific to this compound. |
| 3. Rescue Experiment | If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of Mps1. | The on-target effects will be rescued, but the suspected off-target effects will persist. |
| 4. Direct Target Engagement Assay | Use techniques like cellular thermal shift assay (CETSA) or kinase activity assays to directly measure the engagement and inhibition of the suspected off-target kinase (e.g., Flt3) by this compound in your cells. | This compound demonstrates direct binding to and/or inhibition of the suspected off-target kinase at concentrations used in your experiments. |
| 5. Knockdown/Knockout of Suspected Off-Target | Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. | Knockdown/knockout of the suspected off-target phenocopies the unexpected effects observed with this compound. |
Logical Flow for Investigating Off-Target Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 4. TC Mps1 12 | Monopolar Spindle 1 Kinase | Tocris Bioscience [tocris.com]
Technical Support Center: Overcoming Resistance to TC-Mps1-12 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 inhibitor, TC-Mps1-12. The information provided is intended to help overcome experimental challenges related to drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1] By inhibiting Mps1, this compound prevents the recruitment of other SAC proteins to the kinetochore, leading to a premature exit from mitosis, even in the presence of misaligned chromosomes.[2][3] This results in severe chromosomal instability, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What is the likely cause?
A2: The most probable cause of acquired resistance to this compound and other Mps1 inhibitors is the development of point mutations within the ATP-binding pocket of the Mps1 kinase domain.[5][6][7][8] These mutations can sterically hinder the binding of the inhibitor without significantly affecting the kinase's natural ATP-binding and catalytic activity.[5][6]
Q3: Which specific mutations in Mps1 are known to confer resistance to Mps1 inhibitors?
A3: Several mutations in the Mps1 kinase domain have been identified to confer resistance to various Mps1 inhibitors. While not all have been explicitly confirmed for this compound, mutations in residues such as I531, S611, and C604 are common culprits.[5][6][8] For example, mutations like C604Y and C604W have been shown to cause resistance to the Mps1 inhibitor NMS-P715 by creating steric hindrance.[6][9]
Q4: How can I confirm if my resistant cell line has a mutation in the Mps1 kinase domain?
A4: To confirm a mutation, you should sequence the Mps1 (TTK) gene from your resistant cell line. Isolate RNA from both the parental (sensitive) and the resistant cell lines, reverse transcribe it to cDNA, and then amplify the Mps1 kinase domain using PCR. Sequencing the PCR product and comparing it to the parental cell line's sequence will reveal any acquired mutations.[8]
Q5: Are there alternative mechanisms of resistance to this compound?
A5: While mutations in the Mps1 kinase domain are a primary mechanism, other factors could contribute to reduced sensitivity. These may include increased expression of drug efflux pumps or alterations in downstream signaling pathways that bypass the need for a functional SAC. Additionally, some studies have identified resistant cell clones without Mps1 mutations, suggesting the existence of alternative, yet to be fully characterized, resistance mechanisms.[8]
Q6: Can combination therapy overcome resistance to this compound?
A6: Yes, combination therapy is a promising strategy. Combining Mps1 inhibitors with microtubule-stabilizing agents like paclitaxel has shown synergistic effects.[10][11] This combination can be effective even in paclitaxel-resistant settings.[11] The rationale is that while paclitaxel induces mitotic arrest, this compound forces the cells to exit mitosis with errors, leading to a more potent cytotoxic effect.
Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments with this compound.
Problem 1: Decreased or no cytotoxic effect of this compound in a previously sensitive cell line.
| Possible Cause | Suggested Solution |
| Acquired Resistance | 1. Sequence Mps1 Kinase Domain: As detailed in FAQ A4, sequence the Mps1 gene to check for resistance-conferring mutations.[8] 2. Establish a New Culture: If possible, thaw an earlier passage of the cell line that was sensitive to the inhibitor. 3. Consider Combination Therapy: Test the efficacy of this compound in combination with another anti-cancer agent, such as paclitaxel. |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. 2. Perform a Dose-Response Curve: Re-determine the IC50 value for your cell line using a fresh dilution series of the inhibitor. |
| Cell Line Contamination or Misidentification | 1. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter drug sensitivity. |
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
| Possible Cause | Suggested Solution |
| Variable Seeding Density | 1. Optimize Seeding Density: Ensure a uniform number of cells is seeded in each well. Perform a growth curve to determine the optimal seeding density that allows for logarithmic growth throughout the experiment. 2. Edge Effects: Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation and temperature fluctuations. |
| Incomplete Solubilization of Formazan Crystals | 1. Ensure Complete Dissolution: After adding the solubilization buffer, mix thoroughly and incubate for a sufficient time to ensure all formazan crystals are dissolved before reading the absorbance.[12] 2. Check for Precipitates: Visually inspect the wells for any remaining crystals before measuring the absorbance. |
| Interference from Phenol Red | 1. Use Phenol Red-Free Medium: If high background is an issue, consider using a phenol red-free medium for the duration of the assay. |
Problem 3: Difficulty observing expected mitotic phenotypes (e.g., mitotic slippage, chromosome missegregation) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Timing of Observation | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for observing the desired phenotype after drug addition. Mitotic events are transient. 2. Live-Cell Imaging: Use live-cell imaging to continuously monitor the cells after treatment. This will allow for the precise timing of mitotic entry, slippage, and subsequent cell fate.[13][14][15] |
| Inappropriate Fixation or Staining | 1. Optimize Fixation: Ensure the fixation method is appropriate for the intended immunofluorescence staining. For example, cold methanol fixation is often used for visualizing microtubules. 2. Antibody Titration: Titrate primary and secondary antibodies to determine the optimal concentrations for clear signal and low background. |
| Cell Cycle Synchronization | 1. Synchronize Cells: To enrich for cells in mitosis, consider synchronizing the cell population using methods like a thymidine block before adding this compound. |
Experimental Protocols
Generating a this compound Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture flasks and plates
-
G418 (for selection, if using a plasmid-based approach to express a mutant Mps1)[16]
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Gradual Dose Escalation: Once the cells resume proliferation at this concentration, increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor Cell Growth: Continuously monitor the cells. There may be significant cell death initially. Only the resistant population will survive and proliferate.
-
Repeat Dose Escalation: Repeat step 3 multiple times, allowing the cells to recover and proliferate at each new concentration. This process can take several months.
-
Isolate Resistant Clones: Once a population of cells can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones by limiting dilution in a 96-well plate.[17]
-
Characterize Resistant Clones: Expand the isolated clones and confirm their resistance by performing a dose-response curve with this compound and comparing it to the parental cell line.
-
Mechanism Analysis: Sequence the Mps1 kinase domain of the resistant clones to identify potential mutations.
Cell Viability (MTT) Assay
This protocol is for assessing cell viability after treatment with this compound.
Materials:
-
Cells to be tested
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol is for visualizing cellular structures to assess the effects of this compound on mitosis.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)[20]
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a culture dish. Treat with this compound for the desired time.
-
Fixation: Fix the cells with the appropriate fixation buffer.[20]
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.[20]
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst.
-
Mounting: Mount the coverslips on microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Different Administration Strategies with Paclitaxel Induce Distinct Phenotypes of Multidrug Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RAD6 inhibition enhances paclitaxel sensitivity of triple negative breast cancer cells by aggravating mitotic spindle damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [app.jove.com]
- 16. knowledge.lonza.com [knowledge.lonza.com]
- 17. youtube.com [youtube.com]
- 18. broadpharm.com [broadpharm.com]
- 19. protocols.io [protocols.io]
- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
TC-Mps1-12 stability and storage best practices
Welcome to the technical support center for TC-Mps1-12, a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to address common issues that may arise during experimentation.
Stability and Storage Best Practices
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible experimental results.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark environment.[1] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 month | Use within a shorter timeframe if stored at -20°C.[1] |
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM with gentle warming. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: I am not observing the expected level of cell death or growth inhibition after treating my cells with this compound.
Answer: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Storage: Confirm that the compound has been stored correctly according to the recommendations (see table above). Improper storage can lead to degradation.
-
Freeze-Thaw Cycles: Have the stock solutions been subjected to multiple freeze-thaw cycles? This can reduce the compound's activity. It is recommended to use aliquots.
-
-
Experimental Parameters:
-
Concentration: The effective concentration of this compound can be cell-line dependent. An IC50 of 0.84 μM has been reported in A549 cells after 72 hours of treatment.[1] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effects of Mps1 inhibition, such as mitotic catastrophe, may take time to manifest. Ensure your treatment duration is sufficient. For example, significant effects on cell viability in hepatocellular carcinoma (HCC) cells were observed after 24 hours at concentrations greater than 50 μM.[2]
-
Cell Density: The initial cell seeding density can influence the outcome of viability assays. Ensure consistent cell plating and avoid overgrowth in your control wells.
-
-
Cell Line-Specific Factors:
-
Mps1 Expression: The expression level of Mps1 can vary between cell lines, potentially influencing their sensitivity to the inhibitor.
-
Cell Cycle Status: this compound primarily affects cells undergoing mitosis. If your cell population is largely quiescent or slow-growing, the observed effect may be less pronounced.
-
Question: I am observing unexpected or inconsistent results in my experiments.
Answer: Inconsistent results can stem from issues with compound solubility or experimental setup.
-
Solubility Issues:
-
Precipitation: this compound is soluble in DMSO. When diluting the DMSO stock in aqueous media, ensure that the final DMSO concentration is low and does not cause the compound to precipitate. It is advisable to visually inspect the media for any signs of precipitation after adding the inhibitor.
-
Preparation of Solutions: When preparing stock solutions, ensure the compound is fully dissolved. Gentle warming may be necessary for ethanol-based solutions.
-
-
Experimental Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the this compound treatment to account for any effects of the solvent on the cells.
-
Positive Control: If possible, use a positive control (e.g., another known Mps1 inhibitor or a compound known to induce mitotic arrest) to validate your assay system.
-
Question: How can I confirm that this compound is inhibiting Mps1 in my cells?
Answer: The inhibition of Mps1 leads to a characteristic set of cellular phenotypes. You can assess these to confirm the on-target activity of this compound.
-
Phenotypic Analysis:
-
Chromosome Misalignment and Missegregation: Treatment with this compound is known to cause chromosome misalignment and lagging chromosomes during mitosis.[2] This can be visualized using immunofluorescence staining of microtubules (α-tubulin) and chromosomes (DAPI).
-
Micronuclei Formation: A consequence of chromosome missegregation is the formation of micronuclei in interphase cells.[2] These can be quantified by DAPI staining.
-
Override of the Spindle Assembly Checkpoint (SAC): Mps1 is a key component of the SAC. Its inhibition leads to premature exit from mitosis, even in the presence of mitotic errors.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, with an IC50 of 6.4 nM.[1] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures accurate chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosome misalignment, missegregation, and ultimately mitotic catastrophe and apoptosis in cancer cells.[2][3]
Q2: In which solvents should I dissolve this compound? A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM with gentle warming). For most cell-based assays, DMSO is the recommended solvent for preparing stock solutions.
Q3: What are the expected morphological changes in cells treated with this compound? A3: Cells treated with this compound are expected to exhibit defects in mitosis, including misaligned and lagging chromosomes.[2] Following mitotic errors, you may observe an increase in cells with micronuclei and signs of apoptosis.[2]
Q4: Is this compound selective for Mps1? A4: this compound is reported to be selective for Mps1 over a panel of 95 other kinases, including JNK.
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted from studies on hepatocellular carcinoma cells.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 7.5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.
Immunofluorescence for Chromosomal Analysis
This protocol is a general guide for visualizing mitotic defects induced by this compound.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for a suitable duration to induce mitotic defects.
-
Fixation: Fix the cells with 3% paraformaldehyde solution for 10 minutes at room temperature.[2]
-
Permeabilization: Permeabilize the cells with a solution of 0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1X PBS with 5% normal serum) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against your targets of interest (e.g., α-tubulin for microtubules) diluted in antibody dilution buffer overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies in the dark for 1 hour at room temperature.
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them on microscope slides. Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mps1 inhibition pathway leading to apoptosis.
Caption: Workflow for a cell viability (MTT) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing TC-Mps1-12 toxicity in normal cells
Welcome to the technical support center for the Mps1 kinase inhibitor, TC-Mps1-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound while minimizing potential toxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the basis for its toxicity?
A1: this compound is a potent and selective inhibitor of the Monopolar Spindle 1 (Mps1/TTK) kinase.[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a cellular surveillance system that ensures each chromosome is correctly attached to the mitotic spindle before cell division proceeds.[3] By inhibiting Mps1, this compound abrogates the SAC. In cancer cells, which often have a high degree of chromosomal instability, this forced exit from mitosis leads to catastrophic chromosome missegregation and, ultimately, apoptosis (programmed cell death).[3]
However, normal proliferating cells also rely on the SAC for accurate cell division. Inhibition of Mps1 in these cells can also lead to aneuploidy and cell death, which is the primary source of toxicity. Tissues with high cell turnover, such as the bone marrow and gastrointestinal tract, are particularly susceptible.[4]
Q2: What are the known dose-limiting toxicities for Mps1 inhibitors?
A2: Preclinical and clinical studies of various Mps1 inhibitors have identified two primary dose-limiting toxicities:
-
Hematologic Toxicity: Specifically neutropenia (a decrease in a type of white blood cell), is a common, mechanism-based side effect due to the importance of Mps1 in the proliferation of hematopoietic progenitor cells.[4]
-
Gastrointestinal Toxicity: Effects such as diarrhea and body weight loss are also observed, stemming from the impact on the rapidly dividing epithelial cells of the gut.[4]
For this compound specifically, an in vivo study using an A549 lung carcinoma xenograft model showed that a dose of 100 mg/kg resulted in 47% tumor growth inhibition without causing body weight loss, suggesting a potential therapeutic window.[1]
Q3: How can I establish a therapeutic window for this compound in my experimental model?
A3: Establishing a therapeutic window involves identifying a concentration range that is cytotoxic to cancer cells but minimally affects normal cells. A standard approach is to perform parallel dose-response studies on your cancer cell line of interest and one or more relevant normal cell lines (e.g., human fibroblasts like WI-38, or non-cancerous epithelial cells like MCF-10A). By comparing the IC50 (half-maximal inhibitory concentration) values, you can calculate a selectivity index. A higher selectivity index (IC50 normal cell / IC50 cancer cell) indicates a more favorable therapeutic window.
Q4: Are there strategies to protect normal cells from this compound toxicity?
A4: Yes, two primary strategies are being explored:
-
Combination with CDK4/6 Inhibitors: Pre-treatment with a CDK4/6 inhibitor, such as palbociclib, can induce a temporary G1 cell cycle arrest in normal cells that have a functional Retinoblastoma (Rb1) protein.[4] This prevents them from entering mitosis, thereby shielding them from the toxic effects of Mps1 inhibition. Many cancer cells are Rb1-deficient and will not arrest, remaining vulnerable to this compound.[4]
-
Combination with Microtubule-Targeting Agents: Combining Mps1 inhibitors with low doses of taxanes (e.g., paclitaxel) has shown synergistic anti-tumor effects.[5][6] This allows for the use of lower, less toxic concentrations of both agents while achieving significant efficacy.[5]
Troubleshooting Guide
| Issue / Observation | Possible Cause | Suggested Solution |
| High toxicity in normal cell controls at the cancer cell IC50. | Narrow therapeutic window for the specific cell types. | 1. Confirm IC50 values: Re-run dose-response curves for both cell types. 2. Reduce exposure time: Decrease the duration of this compound treatment (e.g., from 72h to 48h or 24h). 3. Implement a mitigation strategy: Test a combination approach, such as pre-treatment with a CDK4/6 inhibitor (see Protocol 2). |
| Inconsistent cell viability results between experiments. | Reagent variability, cell passage number, or seeding density differences. | 1. Reagent Quality: Use fresh dilutions of this compound from a validated stock solution for each experiment. 2. Cell Health: Use cells within a consistent, low passage number range. Ensure cells are healthy and evenly distributed when plating. 3. Assay Protocol: Standardize all incubation times and reagent volumes. Use a positive control (e.g., staurosporine) and a vehicle control (DMSO). |
| In vivo study shows significant body weight loss or animal distress. | Systemic toxicity is exceeding the maximum tolerated dose (MTD). | 1. Dose Reduction: Lower the dose of this compound. 2. Modified Dosing Schedule: Change the dosing schedule (e.g., from daily to every other day) to allow for recovery.[5] 3. Combination Therapy: Redesign the experiment to use a lower dose of this compound in combination with a low dose of paclitaxel (see Protocol 3). |
| No clear reduction in phosphorylated Histone H3 (a downstream biomarker) after treatment. | Insufficient dose, inactive compound, or technical issue with the assay. | 1. Increase Dose/Time: Treat cells with a higher concentration of this compound or for a longer duration before analysis. 2. Confirm Compound Activity: Test the compound in a sensitive positive control cell line (e.g., A549). 3. Assay Controls: For Western blot or immunofluorescence, ensure secondary antibodies and imaging systems are working correctly. |
Quantitative Data Summary
While direct comparative toxicity data for this compound in normal vs. cancer cells is not publicly available, the following table summarizes known activity and general toxicities for the Mps1 inhibitor class.
| Compound / Class | Cell Line / Model | Assay | Endpoint | Value / Observation | Reference |
| This compound | A549 (Lung Carcinoma) | Cell Growth | IC50 | 0.84 µM | [1] |
| This compound | Recombinant Mps1 | Kinase Assay | IC50 | 6.4 nM | [1][2] |
| This compound | A549 Xenograft | In vivo Efficacy | Tumor Growth Inhibition | 47% at 100 mg/kg (p.o., daily) | [1] |
| This compound | A549 Xenograft | In vivo Toxicity | Body Weight | No body weight loss observed | [1] |
| Mps1 Inhibitor (General Class) | In vivo (Mice) | Preclinical Toxicology | Dose-Limiting Toxicity | Neutropenia, Gastrointestinal Toxicity | [4] |
| Mps1 Inhibitor (PF-7006) | Human Bone Marrow Cells | Apoptosis Assay | Cell Protection | Apoptosis is decreased with palbociclib pre-treatment | [4] |
Experimental Protocols
Protocol 1: Standard Cell Viability (Cytotoxicity) Assay
This protocol describes a method to determine the IC50 of this compound using a colorimetric assay like MTT or WST-8.
-
Cell Plating:
-
Harvest and count cells (e.g., A549 cancer cells and WI-38 normal fibroblasts).
-
Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Include wells with media only for background control.
-
Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in growth medium. A typical concentration range is 0.01 µM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old media from the cells and add 100 µL of the appropriate drug dilution to each well (in triplicate).
-
Incubate for the desired period (e.g., 72 hours).
-
-
Viability Measurement (Using CCK-8/WST-8):
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until color development is sufficient.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all values.
-
Normalize the data by setting the vehicle-only control wells to 100% viability.
-
Plot the normalized viability (%) against the log-transformed drug concentration and fit a nonlinear regression curve (log[inhibitor] vs. response) to calculate the IC50 value.
-
Protocol 2: Assessing Protection from Toxicity with a CDK4/6 Inhibitor
This protocol is adapted from a study using the Mps1 inhibitor PF-7006 and the CDK4/6 inhibitor palbociclib on normal human bone marrow mononuclear cells.[4]
-
Cell Preparation:
-
Isolate normal, Rb1-proficient cells (e.g., human bone marrow mononuclear cells, or a normal fibroblast line like WI-38).
-
Plate cells according to the requirements of your chosen endpoint assay (e.g., apoptosis).
-
-
CDK4/6 Inhibitor Pre-treatment:
-
Treat the cells with a CDK4/6 inhibitor (e.g., palbociclib at 100-300 nM) for 24 hours. This is to ensure cells arrest in the G1 phase.
-
Include control wells that receive only vehicle (DMSO).
-
-
This compound Co-treatment:
-
After the 24-hour pre-treatment, add this compound at various concentrations (e.g., 100 nM to 1000 nM) directly to the media containing the CDK4/6 inhibitor.
-
Create control groups: (a) Vehicle only, (b) this compound only, (c) Palbociclib only.
-
-
Endpoint Analysis:
-
Incubate for an additional 24-48 hours.
-
Measure the endpoint of interest. For toxicity, this is typically apoptosis. Use an Annexin V/PI staining kit and analyze by flow cytometry, or use a luminescence-based caspase-3/7 activity assay.
-
-
Data Analysis:
-
Compare the level of apoptosis in the "this compound only" group to the "Palbociclib + this compound" group. A significant reduction in apoptosis in the combination group indicates a protective effect.
-
Protocol 3: Evaluating In Vitro Synergy with Paclitaxel
This protocol allows for the determination of synergistic, additive, or antagonistic effects between this compound and paclitaxel.
-
Assay Setup:
-
Plate both cancer cells and normal cells in 96-well plates as described in Protocol 1.
-
-
Combination Dosing:
-
Prepare serial dilutions of this compound and paclitaxel.
-
Treat cells with a matrix of concentrations. For example, use five concentrations of this compound combined with five different concentrations of paclitaxel, plus each drug alone.
-
Incubate for 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using an appropriate method (e.g., CCK-8).
-
-
Synergy Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration combination compared to the vehicle control.
-
Use synergy analysis software (e.g., CompuSyn, SynergyFinder) to calculate a Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy (the combination is more effective than the sum of individual drugs).
-
CI = 1: Additive effect.
-
CI > 1: Antagonism.
-
-
The goal is to find concentration pairs that are synergistic in cancer cells but only additive or antagonistic in normal cells.
-
Visualizations
Caption: Mechanism of this compound action on the Spindle Assembly Checkpoint.
Caption: Workflow for mitigating toxicity and defining a therapeutic regimen.
Caption: Relationship between dose, efficacy, and toxicity (Therapeutic Window).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell-line Specific Responses to TC-Mps1-12 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mps1 kinase inhibitor, TC-Mps1-12.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, also known as TTK.[1] Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis.[2][3] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, even in the presence of misaligned chromosomes. This results in severe chromosomal instability, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4][5][6]
Q2: What are the observed effects of this compound on cancer cells?
A2: Treatment of cancer cells with this compound leads to a variety of mitotic defects, including chromosome misalignment and missegregation, and disorganized centrosomes.[4] Cells treated with this compound often override the spindle assembly checkpoint, resulting in a shortened mitotic duration and mitotic slippage. This mitotic catastrophe ultimately triggers apoptosis.[4]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated inhibitory effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary across different cell lines. Below is a summary of reported IC50 values.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.84 | [1] |
| HepG2 | Hepatocellular Carcinoma | >50 (for viability at 24h) | [4] |
| Hep3B | Hepatocellular Carcinoma | >50 (for viability at 24h) | [4] |
| pMps1 expressing cells | Not specified | 0.131 (autophosphorylation) | [1] |
Note: The high IC50 values for HepG2 and Hep3B reflect cell viability after 24 hours and may not represent the direct enzymatic inhibition of Mps1, which occurs at lower concentrations.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Q: My cell viability assay results show high variability after this compound treatment. What could be the cause?
A: High variability in viability assays with mitotic inhibitors like this compound can be due to several factors:
-
Cell Cycle Arrest: this compound causes mitotic arrest. Cells arrested in mitosis may remain metabolically active for some time before undergoing apoptosis. This can lead to an overestimation of viability, especially at earlier time points. Consider extending the treatment duration to allow for the completion of mitotic catastrophe and apoptosis.
-
Insolubility of Formazan: In MTT assays, incomplete solubilization of the formazan crystals can lead to inaccurate readings. Ensure complete dissolution by vigorous pipetting or shaking.[7]
-
Interference with Reagents: Some compounds can directly interfere with the tetrazolium salts used in viability assays. While not specifically reported for this compound, it's a possibility. It is advisable to include a cell-free control with the compound and the assay reagent to check for any direct chemical reaction.
-
Cell Detachment: Mitotic cells tend to round up and detach from the plate. If you are working with adherent cells, be gentle during media changes and reagent additions to avoid losing these cells, which would lead to an underestimation of viability.
Q: The IC50 value I obtained is much higher than what is reported in the literature. Why?
A: Discrepancies in IC50 values can arise from:
-
Different Assay Endpoints: The reported IC50 of 0.84 µM for A549 cells is based on cell growth inhibition over 72 hours.[1] If you are performing a shorter assay (e.g., 24 hours), you may not be capturing the full extent of cell death.
-
Cell Line Differences: Cell lines can have different sensitivities to drugs due to their genetic background. Ensure you are using the same cell line and that its passage number is low.
-
Assay Conditions: Factors such as cell seeding density, serum concentration in the media, and the specific viability assay used (MTT, XTT, CellTiter-Glo) can all influence the apparent IC50 value.
Western Blot Analysis
Q: I am having trouble detecting the autophosphorylation of Mps1 after treatment. What can I do?
A: Detecting Mps1 autophosphorylation can be challenging due to its transient nature. Here are some troubleshooting tips:
-
Use Phosphatase Inhibitors: It is crucial to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins.[8]
-
Optimize Lysis Buffer: Use a lysis buffer that effectively solubilizes nuclear proteins, as Mps1 is localized to the nucleus and kinetochores during mitosis.
-
Enrich for Mitotic Cells: To increase the signal, you can enrich your cell population in mitosis by synchronizing the cells with agents like nocodazole before treatment with this compound.
-
Antibody Selection: Ensure you are using a high-quality antibody that is specific for the phosphorylated form of Mps1.
-
Blocking Agent: When probing for phosphoproteins, using 5% Bovine Serum Albumin (BSA) in TBST for blocking is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[8]
Q: My western blot for downstream targets of Mps1 shows inconsistent results.
A: Inconsistent results for downstream targets can be due to:
-
Timing of Harvest: The phosphorylation status of Mps1 targets can change rapidly. Perform a time-course experiment to determine the optimal time point for observing the desired effect after this compound treatment.
-
Loading Controls: Ensure you are using a reliable loading control. For studies involving cell cycle alterations, it's important to choose a loading control whose expression does not change throughout the cell cycle.
-
Antibody Validation: Validate your primary antibodies to ensure they are specific for the target protein.
Cell Cycle Analysis
Q: My cell cycle analysis after this compound treatment shows a large sub-G1 peak, but I'm not sure if it's all apoptosis.
A: A sub-G1 peak in a cell cycle histogram typically represents apoptotic cells with fragmented DNA. However, with a mitotic inhibitor, you might also have:
-
Aneuploid Cells: Mitotic catastrophe can lead to the formation of aneuploid cells with abnormal DNA content, which might appear in the sub-G1 region.
-
Cell Debris: Excessive cell death can lead to a significant amount of debris that can be mistaken for a sub-G1 peak.
-
Fixation Artifacts: Improper fixation can lead to DNA leakage and an artificial sub-G1 peak.
To confirm apoptosis, consider using a complementary assay such as Annexin V staining.
Q: I am not seeing a clear G2/M arrest after this compound treatment.
A: Unlike some other mitotic inhibitors that cause a robust G2/M arrest, this compound's mechanism of overriding the spindle assembly checkpoint can lead to a more complex cell cycle profile. You might observe:
-
A transient mitotic arrest followed by mitotic slippage: This would result in cells re-entering a G1-like state with 4N DNA content (polyploidy).
-
A shortened mitosis: This would mean that at any given time point, the proportion of cells in mitosis might not be dramatically increased.
Consider time-course experiments and co-staining with a mitotic marker like phospho-histone H3 to better understand the mitotic population.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
This compound (dissolved in DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells in a 96-well plate at an optimal density immediately before treatment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium (for adherent cells) and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 100 µL of solubilization solution to each well.
-
For suspension cells, centrifuge the plate, remove the supernatant, and then add the solubilization solution.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Mps1, anti-total Mps1, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Cells treated with this compound
-
PBS
-
70% cold ethanol
-
PI/RNase staining solution
Procedure:
-
Cell Harvesting:
-
Harvest cells (including any detached cells) and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Mandatory Visualizations
Caption: Mps1 signaling pathway and the effect of this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 10. A stable propidium iodide staining procedure for flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Technical Support Center: Validating Anti-Mps1/TTK Antibodies for Western Blot
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating an anti-Mps1/TTK antibody for use in Western blotting. It is important to clarify that TC-Mps1-12 is a potent and selective small molecule inhibitor of the Mps1 kinase , not an antibody.[1][2][3] This guide will therefore focus on the validation of commercially available antibodies against the Mps1 protein (also known as TTK), a common application in studies involving Mps1 inhibitors like this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the expected molecular weight of Mps1/TTK in a Western blot?
A1: The human Mps1/TTK protein is a dual-specificity protein kinase with a predicted molecular mass of approximately 97 kDa.[4] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. Some recombinant tagged versions of the protein may have a higher molecular weight, for example, a full-length tagged recombinant TTK/Mps1 protein can have an expected molecular weight of 130 kDa.
Q2: I am not getting any signal for Mps1/TTK on my Western blot. What could be the issue?
A2: There are several potential reasons for a lack of signal. Consider the following:
-
Protein Expression: Mps1/TTK is most highly expressed in rapidly dividing cells, such as in tumors or the testis. Ensure your chosen cell line or tissue expresses sufficient levels of the protein. For low-abundance targets, you may need to load more protein (20-40 µg of cell lysate per lane is a common recommendation).[5][6]
-
Antibody Dilution: The primary antibody concentration may be too low. Always refer to the manufacturer's datasheet for the recommended starting dilution and optimize from there.[7][8]
-
Transfer Issues: Small proteins can pass through the membrane, while large proteins may not transfer efficiently. You can check the transfer efficiency by staining the membrane with Ponceau S before blocking.[9][10]
-
Inactive Reagents: Ensure that your secondary antibody and ECL substrate are not expired and have been stored correctly. Sodium azide, a common preservative, inhibits HRP activity and should not be present in wash buffers or antibody diluents.[9][11]
Q3: I see multiple bands on my Western blot. How can I determine which one is specific to Mps1/TTK?
A3: The presence of multiple bands can be due to several factors:
-
Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to the degradation of the Mps1/TTK protein. Ensure you use fresh samples and protease inhibitors during sample preparation.[6][9]
-
Post-Translational Modifications: Mps1/TTK is a kinase and is subject to phosphorylation, which can sometimes lead to shifts in migration or the appearance of multiple bands.
-
Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other proteins in the lysate. To reduce non-specific binding, try increasing the stringency of your washes, optimizing the blocking conditions (e.g., using 5% non-fat dry milk or BSA), and titrating your antibody concentrations.[6][11]
-
Positive and Negative Controls: Use a positive control (e.g., a cell line known to express Mps1/TTK or a recombinant protein) and a negative control (e.g., a cell line with known low expression or siRNA-mediated knockdown of Mps1/TTK) to confirm the specificity of your antibody.[8][9]
Q4: My background is very high, making it difficult to see my bands. How can I reduce the background?
A4: High background can obscure your results. Here are some tips to reduce it:
-
Blocking: Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature) with an appropriate blocking agent.[5][10][12]
-
Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a detergent like Tween 20 (at 0.05-0.1%) in your wash buffer can help.[9][11]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.[11]
-
Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out at any point during the procedure.[9][11]
Quantitative Data Summary
For optimal results, it is crucial to use the antibody at the recommended dilution. Below is a summary of starting dilutions for commercially available anti-Mps1/TTK antibodies. Note that these are starting recommendations and may require optimization for your specific experimental conditions.
| Antibody | Host | Type | Application | Recommended Starting Dilution | Reference |
| Anti-TTK/Mps1 [N1] | Mouse | Monoclonal | WB | 2 µg/mL | [8] |
| Anti-TTK/Mps1 (A14012) | Rabbit | Polyclonal | WB | 1:1,000 - 1:5,000 | [7] |
| Anti-Mps1 (ab11108) | Mouse | Monoclonal | WB | Not specified |
Detailed Experimental Protocol for Western Blotting of Mps1/TTK
This protocol is a general guideline and may need to be optimized for your specific antibody and experimental setup.
1. Sample Preparation (Cell Lysates) a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.[10][13] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10][13] f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer a. Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10] b. Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for optimal results.[5]
3. Immunodetection a. Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with the primary anti-Mps1/TTK antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[12] c. Wash the membrane three to four times for 5-10 minutes each with TBST.[12][14] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane again three to four times for 5-10 minutes each with TBST. f. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[14] g. Capture the chemiluminescent signal using a CCD imager or X-ray film.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in Western blotting.
Caption: Simplified diagram of the Mps1 kinase role in the Spindle Assembly Checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sinobiological.com [sinobiological.com]
- 5. google.com [google.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Anti-TTK/Mps1 Antibody (A14012) | Antibodies.com [antibodies.com]
- 8. TTK Monoclonal Antibody (N1) (35-9100) [thermofisher.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. img.abclonal.com [img.abclonal.com]
How to control for TC-Mps1-12 solvent effects (DMSO)
This guide provides troubleshooting advice and frequently asked questions regarding the use of the Mps1 inhibitor, TC-Mps1-12, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the monopolar spindle 1 (Mps1) kinase, with an IC50 of 6.4 nM.[1] Mps1 is a critical protein kinase involved in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the accurate segregation of chromosomes during mitosis.[2][3] By inhibiting Mps1, this compound causes cells to override the SAC, even in the presence of chromosome alignment errors.[4][5] This leads to chromosomal instability, mitotic catastrophe, and ultimately apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[6][7] It is soluble up to 100 mM in DMSO. For in vitro use, stock solutions are typically prepared in DMSO.[1]
Q3: Why is DMSO commonly used as a solvent in cell-based assays?
A3: DMSO is a polar, aprotic organic solvent with excellent membrane-penetrating properties.[8][9] This characteristic allows it to effectively deliver water-insoluble compounds, like many kinase inhibitors, into cells.[10] It is also used as a cryoprotectant for freezing cells.[8][11]
Q4: What are the potential off-target effects of DMSO on cells?
A4: While widely used, DMSO is not inert and can have pleiotropic effects on cells, which can confound experimental results if not properly controlled.[12] These effects are concentration-dependent and can include:
-
Cytotoxicity: At concentrations above 1% (v/v), DMSO can inhibit cell growth and induce apoptosis.[11][13] High concentrations (>10%) can cause membrane pore formation.[8]
-
Altered Gene Expression and Differentiation: DMSO can induce differentiation in certain cell types, such as hematopoietic and embryonic stem cells.[8]
-
Signaling Pathway Modulation: It can interfere with cellular signaling, such as reactive oxygen species (ROS) production and interleukin release.[13]
-
Protein Structure Alteration: In some cases, DMSO can bind to proteins, potentially altering their conformation and stability.[10]
Q5: What is a generally accepted "safe" final concentration of DMSO for in vitro experiments?
A5: For most cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[14] Many cell lines can tolerate up to 0.5%, but sensitivity varies greatly between cell types.[11] It is crucial to determine the specific tolerance of your cell line.[14] Concentrations above 1% often lead to significant inhibitory or cytotoxic effects.[13]
Q6: How do I properly control for the effects of DMSO in my experiments?
A6: The most critical control is the vehicle control . This is a sample that contains the same final concentration of DMSO as your experimental samples but lacks the active compound (this compound).[15] All experimental groups (e.g., serial dilutions of this compound) must contain the exact same final concentration of DMSO.[13] The results from the drug-treated samples should always be compared directly against the vehicle control, not against untreated cells, to isolate the effect of the drug from the effect of the solvent.
Troubleshooting Guide
Problem: My vehicle control (DMSO alone) is causing significant cell death or reducing proliferation.
-
Possible Cause: The final DMSO concentration is too high for your specific cell line. Cell types like hematopoietic and embryonic stem cells can be particularly sensitive.[8]
-
Solution 1: Perform a DMSO Dose-Response Curve. Before starting your main experiment, test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells. Use a viability assay (e.g., MTT, trypan blue) to determine the highest concentration that does not significantly impact cell viability or growth over the time course of your experiment.
-
Solution 2: Prepare a Higher Concentration Stock of this compound. If your current stock requires a large volume to reach the desired final concentration, you may be able to dissolve the compound at a higher concentration in DMSO. This will allow you to add a smaller volume to your media, thus lowering the final DMSO concentration.
Problem: I am observing high variability or unexpected results in my this compound treated samples.
-
Possible Cause: The observed effect might be a combination of the drug's action and a subtle, non-cytotoxic effect of the DMSO vehicle. Even low DMSO concentrations (0.25-0.5%) can sometimes have stimulatory or inhibitory effects on certain cellular pathways.[13]
-
Solution 1: Ensure Consistent DMSO Concentration. Double-check all calculations to ensure that every well, including all points in a drug dilution series, contains the exact same final concentration of DMSO. When preparing serial dilutions of your drug, the diluent should be a medium that already contains the same concentration of DMSO as the highest drug concentration well.
-
Solution 2: Compare to an Untreated Control. While the primary comparison is to the vehicle control, also including an "untreated" control (cells with no DMSO or drug) can help you identify the baseline effect of the DMSO itself.[15]
Problem: The solubility of this compound seems poor when diluting the DMSO stock into aqueous media.
-
Possible Cause: The compound may be precipitating out of the solution upon dilution from the highly concentrated DMSO stock into the aqueous cell culture medium.
-
Solution 1: Use Gentle Warming and Vortexing. As recommended, gentle warming can aid in the initial dissolution of this compound in solvents like ethanol. When diluting the DMSO stock into your final medium, vortex or pipette mix the solution thoroughly immediately after adding the stock to prevent precipitation.
-
Solution 2: Use Freshly Opened DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of a compound.[1] Use new, high-quality, anhydrous DMSO for preparing your stock solutions.
Data on DMSO Effects
The following table summarizes reported effects of DMSO on various cell lines, illustrating the importance of keeping concentrations low and cell-type specific.
| DMSO Concentration (v/v) | Cell Type(s) | Observed Effect |
| > 10% | General | Induces membrane pore formation and apoptosis.[8] |
| 5% | Hep G2 | Complete inhibition of cell proliferation over 72 hours.[11] |
| 3% | Hep G2 | Significant inhibition of cell proliferation.[11] |
| > 2% | HeLa | Cytotoxic effects observed.[13] |
| > 1% | Leukocytes, RAW 264.7, PBMCs, HL-60, Mono Mac 6 | Significant reduction in IL-6 or ROS production.[13] |
| < 1% | HeLa | Inhibitory effect on cell growth.[13] |
| 0.25% - 0.5% | Mono Mac 6, HL-60 | Can increase IL-6 release or ROS production, showing a stimulatory or confounding effect.[13] |
| Generally Recommended Max | Most Cell Lines | ≤ 0.1% - 0.5% |
Experimental Protocol: Determining DMSO Tolerance
This protocol outlines a standard procedure to determine the maximum acceptable DMSO concentration for your specific cell line and assay.
Objective: To identify the highest concentration of DMSO that does not induce cytotoxicity or other measurable effects in the chosen cell line over the intended experimental duration.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Anhydrous, sterile DMSO
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your main experiment. Allow cells to adhere and resume proliferation (typically 18-24 hours).
-
Preparation of DMSO Dilutions: In complete cell culture medium, prepare a series of DMSO dilutions. For example, to test final concentrations of 1%, 0.5%, 0.25%, 0.1%, and 0.05%, you would prepare 2X stocks of these concentrations (2%, 1%, 0.5%, 0.2%, 0.1%) in the medium.
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add an equal volume of the appropriate DMSO dilution to each well. For each concentration, test at least 3-6 replicate wells.
-
Include Control Wells:
-
Vehicle-Free Control: Add fresh medium with no DMSO.
-
Blank: Wells with medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, add the cell viability reagent to all wells (including blanks) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength.
-
Analysis:
-
Subtract the average absorbance/fluorescence of the blank wells from all other readings.
-
Normalize the data by setting the average of the vehicle-free control wells to 100% viability.
-
Plot the percentage of viability against the DMSO concentration.
-
Determine the highest DMSO concentration that does not cause a statistically significant decrease in cell viability compared to the vehicle-free control. This is your maximum tolerable concentration for future experiments.
-
Visualizations
Caption: Experimental workflow for implementing proper vehicle controls.
Caption: Role of Mps1 in the spindle assembly checkpoint and site of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | >98% [smolecule.com]
- 7. abmole.com [abmole.com]
- 8. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 10. quora.com [quora.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Preventing TC-Mps1-12 precipitation in culture media
Welcome to the technical support center for TC-Mps1-12. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint.[1][2] Its inhibition can lead to chromosomal instability and apoptosis in cancer cells, making it a subject of interest in oncology research.[3][4][5]
Summary of this compound Properties:
| Property | Value | Source |
| Molecular Weight | 324.38 g/mol | [1][6] |
| Formula | C₁₇H₂₀N₆O | [1][6] |
| CAS Number | 1206170-62-8 | [1] |
| Purity | ≥99% | [1] |
| IC₅₀ | 6.4 nM | [1][7] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol (with gentle warming) | [1] |
| Storage | Store powder at +4°C. Stock solutions can be stored at -20°C for one month or -80°C for six months. Avoid repeated freeze-thaw cycles. | [1][7] |
Q2: I'm observing precipitation after adding my this compound stock solution to the culture medium. Why is this happening?
This is a common issue encountered with many small molecule inhibitors that are dissolved in organic solvents like DMSO.[8] While this compound is highly soluble in DMSO, its aqueous solubility is significantly lower. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the inhibitor can crash out of solution, forming a precipitate.[9]
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize any potential off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can serum concentration in the media affect the solubility of this compound?
Yes, the concentration of fetal bovine serum (FBS) or other sera can influence the solubility of small molecules. Serum proteins, such as albumin, can bind to small molecules, which may help to keep them in solution.[10] However, the exact effect can be compound-specific. It is advisable to test different serum concentrations if you are experiencing precipitation issues.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation in your culture media.
Initial Assessment
Before making changes to your protocol, verify the following:
-
Stock Solution Integrity: Ensure your this compound powder was stored correctly and the DMSO used for reconstitution was anhydrous and of high quality.
-
Final Concentration: Double-check your calculations for the final concentration of this compound and DMSO in your culture medium.
Troubleshooting Workflow
If precipitation is observed, follow this workflow to identify a solution.
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Step 1: Optimize the Dilution Method
Directly adding a highly concentrated DMSO stock to your aqueous culture medium is a common cause of precipitation.
Recommended Dilution Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% high-quality, anhydrous DMSO (e.g., 10 mM).
-
Create an intermediate dilution of your stock solution in 100% DMSO.
-
Perform the final dilution by slowly adding the intermediate DMSO stock to your pre-warmed culture medium while gently vortexing or swirling the medium. This gradual introduction helps to prevent the compound from immediately precipitating.
Caption: Recommended serial dilution workflow for this compound.
Step 2: Reduce the Final Concentration
If optimizing the dilution method is not sufficient, the target concentration of this compound in your culture medium may exceed its solubility limit under your specific experimental conditions.
Action: Perform a dose-response experiment with a range of lower final concentrations to determine the maximum soluble concentration in your system.
Step 3: Modify Media Composition
The components of your culture medium can impact the solubility of this compound.
Suggested Modifications:
-
Increase Serum Concentration: If your experimental design allows, try increasing the percentage of FBS. Serum proteins can aid in the solubilization of hydrophobic compounds.
-
Test Different Media: Different basal media have slightly different compositions which could influence solubility.
Experimental Protocol for Solubility Testing:
-
Prepare a set of small-volume aliquots of your complete culture medium.
-
Add your this compound stock solution to each aliquot to achieve a range of final concentrations.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
After a set incubation period (e.g., 2, 6, and 24 hours), visually inspect for any precipitate. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC.
Step 4: Employ Physical Methods
In some cases, physical methods can help to dissolve or re-dissolve precipitated compounds.
-
Gentle Warming: Pre-warming the culture medium to 37°C before adding the inhibitor may help. Some datasheets suggest gentle warming for dissolving this compound in ethanol.[1]
-
Ultrasonication: Brief sonication of the final working solution can sometimes help to dissolve small precipitates.[8] However, be cautious as this can also potentially degrade the compound or other media components.
Signaling Pathway Context
Understanding the pathway this compound targets can provide context for your experiments. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC).
Caption: The role of Mps1 in the Spindle Assembly Checkpoint and the inhibitory action of this compound.
References
- 1. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. This compound | 1206170-62-8 | GYB17062 | Biosynth [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of TC-Mps1-12 and Reversine as Mps1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe to interrogate biological systems is paramount. Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis. Its role in maintaining genomic stability has made it an attractive target for cancer therapy. This guide provides a detailed, objective comparison of two commonly used Mps1 inhibitors: TC-Mps1-12 and reversine, supported by experimental data and methodologies.
Biochemical Potency and Selectivity
Both this compound and reversine are potent inhibitors of Mps1 kinase activity. However, their selectivity profiles differ significantly, a crucial consideration for interpreting experimental results.
This compound is a highly selective Mps1 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 6.4 nM[1]. It has been shown to be selective for Mps1 over a panel of 95 other kinases.
Reversine also potently inhibits Mps1, with a reported IC50 of 6 nM for the kinase domain and 2.8 nM for the full-length protein[2]. However, reversine is a broader spectrum kinase inhibitor. It is also a known inhibitor of Aurora kinases, with IC50 values of approximately 400-500 nM for Aurora A, B, and C[3][4]. One study demonstrated that at a concentration of 10 µM, reversine inhibited 93 out of 222 kinases screened[5]. This promiscuity is an important factor to consider, as effects observed with reversine may not be solely attributable to Mps1 inhibition.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Mps1 | 6.4[1] | Selective over a panel of 95 kinases. |
| Reversine | Mps1 (kinase domain) | 6[2] | Also inhibits other kinases. |
| Mps1 (full-length) | 2.8[2] | ||
| Aurora A | ~400-500[3][4] | ||
| Aurora B | ~400-500[3][4] | ||
| Aurora C | ~400-500[3][4] |
Cellular Activity and Phenotypic Effects
The inhibition of Mps1 by both compounds leads to a similar set of cellular phenotypes, primarily revolving around the disruption of mitotic progression.
Spindle Assembly Checkpoint (SAC) Override: A key function of Mps1 is to activate the SAC in response to improper microtubule-kinetochore attachments. Both this compound and reversine have been shown to override the SAC. Treatment with these inhibitors causes cells to exit mitosis prematurely, even in the presence of microtubule-depolymerizing agents like nocodazole, which would normally induce a robust mitotic arrest[6][7][8]. This premature mitotic exit in the face of unresolved chromosome attachment errors leads to chromosomal instability.
Chromosome Missegregation and Mitotic Catastrophe: The override of the SAC by these inhibitors results in severe chromosome misalignment and segregation errors[7]. This leads to aneuploidy and often triggers a form of cell death known as mitotic catastrophe, which is followed by apoptosis[7][9].
Cell Viability: Both this compound and reversine reduce the viability of cancer cell lines in a dose- and time-dependent manner[1][7][9]. For example, this compound inhibits the proliferation of A549 lung carcinoma and hepatocellular carcinoma (HCC) cells[7]. Reversine has been shown to inhibit the proliferation of cholangiocarcinoma and colon carcinoma cells[5][9].
| Feature | This compound | Reversine |
| SAC Override | Yes[7] | Yes[6][10] |
| Chromosome Missegregation | Yes[7] | Yes |
| Induction of Apoptosis | Yes (following mitotic catastrophe)[7] | Yes (can also induce autophagy)[9] |
| Cell Line Examples | A549 (lung), HepG2, Hep3B (liver)[7] | Cholangiocarcinoma cell lines, RKO (colon)[5][9] |
Signaling Pathways and Experimental Workflows
Mps1 in the Spindle Assembly Checkpoint
Mps1 is a key upstream kinase in the SAC signaling cascade. Upon sensing unattached kinetochores, Mps1 is activated and phosphorylates multiple downstream targets, including Knl1/Blinkin, which serves as a scaffold to recruit other checkpoint proteins like Bub1, BubR1, Mad1, and Mad2. This cascade leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin and delaying anaphase onset.
Caption: Mps1 signaling in the Spindle Assembly Checkpoint.
Experimental Workflow: Kinase Inhibition Assay
To determine the IC50 of an inhibitor against Mps1, a kinase inhibition assay is performed. This typically involves recombinant Mps1 enzyme, a substrate (e.g., a peptide or protein that Mps1 phosphorylates), and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is measured.
Caption: Workflow for an Mps1 kinase inhibition assay.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
To assess the effect of Mps1 inhibitors on the cell cycle, flow cytometry with propidium iodide (PI) staining is a standard method. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).
Caption: Workflow for cell cycle analysis using flow cytometry.
Experimental Protocols
Mps1 Kinase Inhibition Assay (General Protocol)
This protocol is a general guideline based on commercially available kinase assay kits, such as the TTK (MPS-1) Kinase Assay Kit from BPS Bioscience[11].
-
Reagent Preparation:
-
Thaw the 5x Kinase Buffer, ATP, and Mps1 substrate (e.g., Myelin Basic Protein, MBP).
-
Prepare a 1x Kinase Buffer containing DTT.
-
Prepare serial dilutions of the test inhibitors (this compound or reversine) in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
-
Reaction Setup:
-
To a 96-well plate, add the 1x Kinase Buffer, ATP, and substrate to all wells.
-
Add the diluted inhibitors to the respective wells. For positive control wells, add buffer without the inhibitor. For blank wells, add buffer without the enzyme.
-
-
Initiate Reaction:
-
Add the diluted Mps1 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo, which measures ADP production).
-
Incubate as required for the detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a standard procedure for analyzing the cell cycle distribution of mammalian cells[12][13][14].
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or reversine for the specified duration. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells at room temperature for 30 minutes or at 4°C overnight, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser and filter settings for PI detection (e.g., excitation at 488 nm, emission >600 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms.
-
Gate on single cells to exclude doublets.
-
Model the G1, S, and G2/M populations to determine the percentage of cells in each phase of the cell cycle.
-
Conclusion
Both this compound and reversine are valuable tools for studying the role of Mps1 in mitosis. The choice between these two inhibitors should be guided by the specific experimental context.
-
This compound is the preferred inhibitor when high selectivity for Mps1 is crucial to avoid confounding off-target effects. Its potent and specific inhibition allows for a more direct attribution of observed phenotypes to the loss of Mps1 function.
-
Reversine , while a potent Mps1 inhibitor, exhibits significant activity against other kinases, most notably the Aurora kinases. Researchers using reversine should be aware of its polypharmacology and consider appropriate control experiments to dissect the contributions of Mps1 inhibition versus off-target effects. However, its broader activity profile could be advantageous in certain contexts, such as inducing a more robust mitotic disruption for therapeutic applications.
For any study utilizing these inhibitors, it is essential to perform dose-response experiments to establish the optimal concentration for the desired effect in the specific cell system being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Reversine inhibits Colon Carcinoma Cell Migration by Targeting JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monopolar Spindle 1 (MPS1) Kinase Promotes Production of Closed MAD2 (C-MAD2) Conformer and Assembly of the Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
A Comparative Guide to the Efficacy of TC-Mps1-12 and Other Mps1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Mps1 inhibitor TC-Mps1-12 with other notable alternatives in the field. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Monopolar spindle 1 (Mps1), also known as TTK, is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis. Upregulation of Mps1 is observed in various cancers, making it an attractive target for anticancer therapies. This guide focuses on the comparative efficacy of this compound, a potent and selective Mps1 inhibitor, against other well-characterized Mps1 inhibitors.
Quantitative Efficacy Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and a selection of other Mps1 inhibitors.
Table 1: In Vitro Potency of Mps1 Inhibitors
| Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Cellular EC₅₀ for SAC Override (nM) |
| This compound | 6.4 | Not Reported | Not Reported |
| AZ3146 | 35[1][2][3][4] | Not Reported | ~2000 (for SAC override in HeLa cells)[2] |
| MPI-0479605 | 1.8[5][6][7][8][9] | Not Reported | Not Reported |
| BAY 1217389 | <10[10][11][12] | Not Reported | Not Reported |
| NMS-P715 | 182[5][13][14][15] | 0.99[13] | 65[13][15] |
| CCT251455 | 3[5][16] | Not Reported | 43 (for inhibition of P-Mps1 in cells)[16] |
| CFI-402257 | 1.2 ± 0.4[17] | 0.09 ± 0.02[17][18][19][20][21] | 6.5 ± 0.5 (for Mps1 autophosphorylation)[18][19][20][21] / 64 ± 5 (for SAC activation)[18][19] |
Table 2: In Vitro Cellular Activity of Mps1 Inhibitors
| Inhibitor | Cell Line(s) | Effect | IC₅₀/GI₅₀ (µM) |
| This compound | A549 (lung) | Inhibition of cell growth | 0.84[22] |
| HepG2, Hep3B (liver) | Reduction in cell viability | >50 (at 24h)[23] | |
| AZ3146 | SMMC-7721, BEL-7404 (liver) | Inhibition of cell proliferation | 28.62 and 7.13, respectively[1] |
| MPI-0479605 | Various tumor cell lines | Decrease in cell viability | 0.03 - 0.1[7] |
| BAY 1217389 | Various tumor cell lines | Inhibition of cell proliferation | Median IC₅₀ of 0.0067[11] |
| NMS-P715 | Various cancer cell lines | Inhibition of proliferation | 0.192 - 10[14] |
| CCT251455 | Human tumor cell lines | Inhibition of growth | 0.06 - 1[24] |
| CFI-402257 | Human cancer cell lines | Inhibition of growth | Median IC₅₀ of 0.015[18][19] |
Table 3: In Vivo Efficacy of Mps1 Inhibitors
| Inhibitor | Animal Model | Dosing | Antitumor Effect |
| This compound | A549 mouse xenograft | 25-100 mg/kg, p.o., daily | 47% tumor growth inhibition at 100 mg/kg without body weight loss.[22] |
| NMS-P715 | A2780 tumor xenograft | 90 mg/kg/day, p.o. | 53% tumor growth inhibition. |
| BAY 1217389 | Tumor xenograft models | Not specified | Moderate efficacy in monotherapy.[11][25] |
| CFI-402257 | Orthotopic HCC mouse model | 6 mg/kg/day | Shrank tumors and reduced lung metastasis.[17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Mps1 inhibitors and the methods used to evaluate them, the following diagrams illustrate the Mps1 signaling pathway and a typical experimental workflow.
Caption: Mps1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Mps1 Inhibitors.
Experimental Protocols
Mps1 Kinase Inhibition Assay (Biochemical)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a generic kinase substrate like Myelin Basic Protein (MBP) or a specific Mps1 peptide substrate)
-
[γ-³²P]ATP or [γ-³³P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit (Promega) for luminescence-based assay
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (for radiometric assay)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase buffer, the diluted test compound, and the Mps1 kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. For radiometric assays, include [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
For Radiometric Assay:
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For Luminescence-Based Assay (e.g., ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with an Mps1 inhibitor.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[26]
-
Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.[26]
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[27]
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[28]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26][28]
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the IC₅₀ or GI₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. MPI-0479605|1246529-32-7|COA [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. chemscene.com [chemscene.com]
- 13. MPS1 Inhibitor, NMS-P715 - CAS 1202055-32-0 - Calbiochem | 475949 [merckmillipore.com]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. glpbio.com [glpbio.com]
- 18. pnas.org [pnas.org]
- 19. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CFI-402257 | Mps1/TTK Inhibitor | Hepatocellular carcinoma | TargetMol [targetmol.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 26. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 27. goldbio.com [goldbio.com]
- 28. MTT assay protocol | Abcam [abcam.com]
TC-Mps1-12: A Potent and Selective Inhibitor of Mps1 Kinase
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinase selectivity profile of TC-Mps1-12, supported by available experimental data and detailed methodologies.
This compound is a potent and highly selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] Mps1 ensures the fidelity of chromosome segregation during mitosis, and its overexpression is implicated in various cancers, making it an attractive target for cancer therapy. This guide delves into the selectivity of this compound against other kinases, offering a valuable resource for evaluating its potential in research and drug development.
Selectivity Profile of this compound
This compound demonstrates remarkable potency against Mps1 kinase with a reported half-maximal inhibitory concentration (IC50) of 6.4 nM.[1][2] Extensive kinase profiling has revealed its high selectivity. While the detailed IC50 values against a full panel of 95 other kinases are not publicly available, the compound is confirmed to be selective for Mps1 over these kinases, including c-Jun N-terminal kinase (JNK).[1] This high selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities.
| Kinase | IC50 (nM) | Selectivity Note |
| Mps1 (TTK) | 6.4 | Highly potent inhibition. |
| Panel of 95 other kinases (including JNK) | Data not publicly available | Reported to be highly selective for Mps1 over this panel. |
Mps1 Signaling Pathway
Mps1 plays a pivotal role in the spindle assembly checkpoint, a crucial cellular mechanism that prevents aneuploidy by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. The following diagram illustrates a simplified Mps1 signaling pathway.
Caption: Simplified Mps1 signaling pathway in the spindle assembly checkpoint.
Experimental Protocols
The determination of the kinase selectivity profile of an inhibitor like this compound typically involves in vitro kinase assays. Below is a representative protocol for such an assay.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (or other test compounds)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
96- or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In each well of the assay plate, add the recombinant kinase, its specific peptide substrate, and the diluted this compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of non-labeled ATP and [γ-³²P]ATP (or a fluorescent ATP analog) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
Detection:
-
For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescence-based assays, measure the fluorescence signal, which is modulated by the phosphorylation event, using a fluorescence plate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro kinase assay to determine inhibitor potency.
Caption: General experimental workflow for an in vitro kinase inhibition assay.
References
Navigating Mitotic Resistance: A Comparative Analysis of TC-Mps1-12 and Other Mitotic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to mitotic inhibitors remains a critical challenge in oncology. This guide provides a comparative analysis of TC-Mps1-12, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, with other major classes of mitotic inhibitors. We will explore the potential for cross-resistance, highlighting available experimental data and providing detailed methodologies for key assays.
Introduction to this compound and Mitotic Inhibition
This compound is a selective inhibitor of Mps1, a key serine/threonine kinase that plays a pivotal role in the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, and ultimately, mitotic catastrophe and apoptosis in cancer cells. This mechanism of action is distinct from traditional mitotic inhibitors that primarily target microtubule dynamics.
Other major classes of mitotic inhibitors include:
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents stabilize microtubules, leading to mitotic arrest.
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These drugs destabilize microtubules by inhibiting their polymerization, also causing mitotic arrest.
-
Aurora Kinase Inhibitors: These compounds target Aurora kinases (A, B, and C), which are involved in various mitotic processes, including centrosome maturation, chromosome segregation, and cytokinesis.
Cross-Resistance Profile of Mps1 Inhibitors
Direct experimental data on cross-resistance between this compound and other mitotic inhibitors is limited. However, studies on other potent and selective Mps1 inhibitors provide valuable insights into the potential for cross-resistance.
Mps1 Inhibitors and Taxane Resistance
Preclinical studies have consistently demonstrated a synergistic effect between Mps1 inhibitors and taxanes, suggesting a lack of cross-resistance . In fact, Mps1 inhibitors have been shown to overcome both intrinsic and acquired resistance to paclitaxel[1][2]. The combination of Mps1 inhibition with taxanes leads to an enhanced anti-tumor effect by increasing chromosomal segregation errors and inducing cell death[1][2].
Table 1: Synergistic Effects of Mps1 Inhibitors with Paclitaxel
| Mps1 Inhibitor | Cell Line(s) | Observation | Reference |
| BAY 1161909 | Various xenograft models | Combination therapy strongly improved efficacy over paclitaxel monotherapy, including in models with acquired or intrinsic paclitaxel resistance. | [1][2] |
| BAY 1217389 | Various xenograft models | Similar to BAY 1161909, combination with paclitaxel overcame resistance and enhanced anti-tumor activity. | [1][2] |
The proposed mechanism for this synergy is that while taxanes arrest cells in mitosis, the subsequent inhibition of Mps1 forces these arrested cells to exit mitosis prematurely without proper chromosome segregation, leading to a more robust induction of mitotic catastrophe.
dot
Caption: Synergy between taxanes and Mps1 inhibitors.
Potential for Cross-Resistance with Vinca Alkaloids and Aurora Kinase Inhibitors
Currently, there is a lack of direct experimental evidence examining the cross-resistance between Mps1 inhibitors, including this compound, and vinca alkaloids or Aurora kinase inhibitors. However, based on their distinct mechanisms of action and resistance, we can hypothesize the potential for limited cross-resistance.
-
Vinca Alkaloids: Resistance to vinca alkaloids is often mediated by the overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in tubulin. Since Mps1 inhibitors do not target microtubules directly and are not known substrates for these efflux pumps, it is plausible that they would retain activity in vinca alkaloid-resistant cells.
-
Aurora Kinase Inhibitors: Resistance to Aurora kinase inhibitors can arise from mutations in the target kinases or alterations in downstream signaling pathways. As Mps1 and Aurora kinases are distinct protein families with different roles in mitosis, it is unlikely that a resistance mechanism to an Aurora kinase inhibitor would confer cross-resistance to an Mps1 inhibitor.
Further experimental validation is required to confirm these hypotheses.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key in vitro assays used to assess drug sensitivity and cross-resistance.
Generation of Drug-Resistant Cell Lines
Objective: To develop cell lines with acquired resistance to a specific mitotic inhibitor.
Protocol:
-
Determine the IC50: Initially, determine the half-maximal inhibitory concentration (IC50) of the desired mitotic inhibitor (e.g., paclitaxel, vincristine, or an Aurora kinase inhibitor) in the parental cancer cell line using a cell viability assay such as the MTT assay.
-
Initial Drug Exposure: Culture the parental cells in the presence of the mitotic inhibitor at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the drug in the culture medium. This is typically done in increments of 1.5 to 2-fold.
-
Selection and Expansion: At each concentration, allow the cells to recover and expand. A significant portion of the cells may die, but a resistant population should emerge.
-
Maintenance of Resistant Phenotype: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50 compared to parental cells), the resistant cell line can be maintained in a continuous low dose of the drug to preserve the resistant phenotype.
-
Verification of Resistance: Regularly confirm the resistance of the cell line by performing a cell viability assay and comparing the IC50 to the parental cell line.
Cell Viability (MTT) Assay
Objective: To measure the cytotoxic effects of mitotic inhibitors on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the mitotic inhibitors (e.g., this compound, paclitaxel, vincristine, Aurora kinase inhibitor) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Colony Formation Assay
Objective: To assess the long-term proliferative capacity of cells after drug treatment.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the mitotic inhibitors at various concentrations for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
-
Colony Growth: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Signaling Pathways and Experimental Workflows
dot
Caption: Mps1 Signaling in the Spindle Assembly Checkpoint.
dot
Caption: Experimental workflow for cross-resistance studies.
Conclusion
This compound, as a selective Mps1 inhibitor, represents a promising therapeutic strategy due to its distinct mechanism of action compared to traditional microtubule-targeting agents. While direct cross-resistance data for this compound is not yet available, evidence from other Mps1 inhibitors strongly suggests a lack of cross-resistance and even a synergistic relationship with taxanes. This indicates that Mps1 inhibitors could be effective in taxane-resistant tumors. Further investigation into the cross-resistance profile with vinca alkaloids and Aurora kinase inhibitors is warranted to fully understand the therapeutic potential of this compound in diverse clinical settings of drug resistance. The experimental protocols and workflows provided herein offer a framework for conducting such crucial preclinical studies.
References
A Comparative Guide: Phenotypic Differences Between TC-Mps1-12 and Mps1 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic outcomes observed following the inhibition of Monopolar Spindle 1 (Mps1) kinase using two distinct methodologies: the small molecule inhibitor TC-Mps1-12 and RNA interference (siRNA). Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring accurate chromosome segregation during mitosis.[1] Its inhibition is a promising strategy in cancer therapy. This document synthesizes experimental data to highlight the similarities and differences in the cellular response to these two approaches, offering valuable insights for researchers in cell biology and oncology.
Mechanism of Action at a Glance
Before delving into the phenotypic comparisons, it is essential to understand the fundamental differences in the mechanisms of this compound and Mps1 siRNA.
-
This compound: This is a potent and selective ATP-competitive inhibitor of Mps1 kinase. It directly blocks the catalytic activity of the Mps1 protein, preventing the phosphorylation of its downstream targets that are essential for the proper functioning of the spindle assembly checkpoint.
-
Mps1 siRNA: Small interfering RNA (siRNA) targeting Mps1 acts at the post-transcriptional level. It triggers the degradation of Mps1 messenger RNA (mRNA), thereby preventing the synthesis of the Mps1 protein. This leads to a depletion of the overall levels of Mps1 protein in the cell.
While both methods ultimately lead to a loss of Mps1 function, the direct and immediate inhibition of kinase activity by this compound can lead to more acute effects compared to the time-dependent depletion of the protein by siRNA.
Comparative Analysis of Phenotypic Outcomes
Both this compound and Mps1 siRNA induce a cascade of similar mitotic defects, ultimately leading to cell death. The primary consequence of Mps1 inhibition is the abrogation of the spindle assembly checkpoint, which allows cells to exit mitosis prematurely, even in the presence of unaligned chromosomes. This leads to chromosomal instability and, ultimately, mitotic catastrophe and apoptosis.[1]
Studies have shown that the phenotypic outcomes of Mps1 inhibition by small molecules and RNAi are strikingly similar, with one study describing the chromosome alignment phenotypes as "identical".
Quantitative Comparison of Phenotypic Effects
The following tables summarize quantitative data from various studies to provide a comparative overview of the effects of Mps1 inhibitors and Mps1 siRNA. It is important to note that the experimental conditions (e.g., cell lines, concentrations, durations of treatment) may vary between studies.
| Phenotypic Parameter | This compound | Mps1 siRNA | Source |
| Cell Viability | IC50: ~50 µM (HepG2 & Hep3B cells, 24h) | Significant decrease in viability in breast cancer cells | [1] |
| Mitotic Index | Decrease in mitotic cells | Decrease in mitotic index | [1] |
| Chromosome Misalignment | Increased percentage of cells with misaligned chromosomes | Leads to aberrant mitoses | [1] |
| Micronuclei Formation | Time-dependent increase in micronuclei-containing cells | - | [1] |
| Apoptosis | Induction of apoptosis | Markedly increased apoptosis in tumors | [2] |
| Phenotypic Parameter | Mps1 Inhibitor (Reversine) | Mps1 RNAi | Source |
| Chromosome Alignment | Identical alignment phenotypes to Mps1 RNAi | Identical alignment phenotypes to Reversine | |
| Mitotic Timing (NEB to Anaphase) | ~12 minutes (Mps1as + inhibitor) | - | [3] |
| Kinetochore Localization of Mad2 | ~80% decrease in kinetochore-bound Mad2 | - | [4] |
Experimental Protocols
This compound Treatment of Hepatocellular Carcinoma (HCC) Cells
This protocol is based on the methodology described for studying the effects of this compound on HCC cell lines.
1. Cell Culture and Seeding:
- HepG2 and Hep3B human HCC cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
- For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight.
2. This compound Treatment:
- A stock solution of this compound is prepared in DMSO.
- The stock solution is diluted in culture medium to the desired final concentrations (e.g., ranging from 1 to 100 µM).
- The culture medium is removed from the cells and replaced with the medium containing this compound or vehicle control (DMSO).
- Cells are incubated for the desired duration (e.g., 24, 48, or 72 hours).
3. Analysis of Phenotypes:
- Cell Viability: Assessed using an MTT assay or similar methods.
- Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against α-tubulin and γ-tubulin to visualize the mitotic spindle and centrosomes, and with DAPI to visualize DNA.
- Apoptosis Assay: Analyzed by flow cytometry after staining with Annexin V and propidium iodide.
Mps1 siRNA Transfection
This protocol provides a general guideline for the transfection of Mps1 siRNA into mammalian cells.
1. Cell Seeding:
- Cells are seeded in antibiotic-free medium to be 60-80% confluent at the time of transfection.
2. Preparation of siRNA-Lipid Complex:
- For each transfection, dilute Mps1 siRNA duplexes into a serum-free medium.
- In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) into a serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of siRNA-lipid complexes.
3. Transfection:
- Wash the cells once with serum-free medium.
- Add the siRNA-lipid complex mixture to the cells.
- Incubate the cells at 37°C for 4-6 hours.
- Add complete medium (containing serum and antibiotics) to the cells.
4. Post-Transfection Analysis:
- Gene silencing is typically measured 24-72 hours after transfection.
- Western Blotting: To confirm the knockdown of Mps1 protein levels.
- Phenotypic Analysis: Cells can be analyzed for mitotic defects, apoptosis, etc., as described for the this compound treatment.
Visualizing the Mps1 Signaling Pathway and Experimental Workflow
To further elucidate the processes discussed, the following diagrams were generated using the DOT language.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: General Experimental Workflow for Comparing this compound and Mps1 siRNA.
Conclusion
References
- 1. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors of Mps1 Kinase as Alternatives to TC-Mps1-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative small molecule inhibitors to TC-Mps1-12, a potent and selective inhibitor of the Monopolar spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a key cellular mechanism that ensures accurate chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it an attractive target for therapeutic intervention.[3] This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes the underlying biological pathways to aid researchers in selecting the most appropriate tool compound for their studies.
Performance Comparison of Mps1 Inhibitors
The following tables summarize the in vitro potency (IC50) of various small molecule inhibitors against Mps1 kinase. This compound, with an IC50 of 6.4 nM, serves as the benchmark for this comparison.[2][4][5][6]
| Inhibitor | IC50 (nM) for Mps1 | Reference(s) |
| This compound | 6.4 | [2][4][5][6] |
| Empesertib (BAY 1161909) | < 1 | [7][8] |
| BAY 1217389 | < 10 | [9][10][11] |
| CFI-402257 | 1.7 | [6][12][13] |
| CCT251455 | 3 | [14] |
| BOS-1722 | 11 | [15] |
| AZ3146 | 35 | [16][17] |
| Mps1-IN-2 | 145 | [18] |
| NMS-P715 | 182 | [19][20] |
| Mps1-IN-1 | 367 | [18][21][22] |
Table 1: Comparison of in vitro IC50 values of small molecule inhibitors against Mps1 kinase.
Selectivity of Mps1 Inhibitors
An ideal chemical probe should exhibit high selectivity for its intended target over other related proteins. The following table presents available selectivity data for a subset of the compared inhibitors.
| Inhibitor | Selectivity Profile | Reference(s) |
| This compound | Selective for Mps1 over a panel of 95 kinases, including JNK. | [2][5][6] |
| BAY 1217389 | Excellent selectivity in a DiscoveRx kinase panel of 395 kinases. Notable off-targets include PDGFRβ (<10 nM) and Kit (10-100 nM). | [9][16] |
| CFI-402257 | Highly selective; profiled against 265 kinases at 1 µM with no significant inhibition of other kinases, including Aurora, Polo-like, and Cyclin-dependent kinases. | [6][12][23] |
| NMS-P715 | Highly specific for MPS1. Of 59 other kinases tested, none were inhibited with an IC50 below 5 µM. | [20] |
| BOS-1722 | Tested against a panel of over 400 kinases. Some inhibition observed for JNK1, JNK2, JNK3, and LRRK2. | [22] |
| Mps1-IN-1 | >1000-fold selectivity against a panel of 352 kinases, with exceptions being ALK and Ltk. | [21][22] |
Table 2: Selectivity profiles of various Mps1 inhibitors.
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This protocol is a generalized procedure for determining the in vitro potency (IC50) of a test compound against Mps1 kinase, often employing technologies like LanthaScreen™ or ADP-Glo™.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled peptide substrate or a generic kinase substrate
-
Detection reagent (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody or ADP-Glo™ reagents)
-
Test compounds (serially diluted)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the assay plate wells.
-
Prepare a kinase/substrate solution by diluting recombinant Mps1 kinase and the appropriate substrate in the kinase buffer.
-
Add the kinase/substrate solution to the wells containing the test compounds.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for Mps1.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and initiate the detection by adding the detection reagent.
-
Incubate the plate at room temperature to allow the detection signal to develop.
-
Measure the signal (e.g., time-resolved fluorescence resonance energy transfer for LanthaScreen™ or luminescence for ADP-Glo™) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[24]
Materials:
-
Cells cultured in multi-well plates
-
Test compounds (serially diluted)
-
CellTiter-Glo® Reagent
-
Opaque-walled multi-well plates suitable for luminescence measurements
Procedure:
-
Seed cells into the wells of an opaque-walled multi-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[25]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[25]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][25]
-
Measure the luminescence using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mps1 Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the Mps1 signaling pathway and the general workflow for inhibitor testing.
Caption: Mps1 signaling cascade at an unattached kinetochore, leading to the inhibition of anaphase onset.
The diagram above illustrates the central role of Mps1 in the spindle assembly checkpoint. Mps1 is recruited to unattached kinetochores where it phosphorylates the scaffold protein Knl1 (also known as Spc105).[4][18] This phosphorylation event initiates a signaling cascade that leads to the recruitment of other checkpoint proteins, including Bub1 and Mad1/Mad2.[4][18] Ultimately, this results in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[18]
Caption: A typical workflow for the preclinical evaluation of novel Mps1 kinase inhibitors.
This workflow diagram outlines the key experimental stages in the characterization of a novel Mps1 inhibitor. The process begins with in vitro biochemical assays to determine the compound's potency (IC50) against the target kinase and its selectivity against a panel of other kinases. Promising candidates are then advanced to cell-based assays to assess their effect on cell proliferation (GI50) and their ability to override the spindle assembly checkpoint, leading to characteristic cellular phenotypes such as mitotic arrest, chromosome mis-segregation, and ultimately, cell death.
References
- 1. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 2. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC Mps1 12 | TTK/Mps1 Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Empesertib - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Facebook [cancer.gov]
- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. BAY1217389 | MPS1/TTK inhibitor | Probechem Biochemicals [probechem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. embopress.org [embopress.org]
- 19. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 20. scribd.com [scribd.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pnas.org [pnas.org]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 25. ch.promega.com [ch.promega.com]
Safety Operating Guide
Personal protective equipment for handling TC-Mps1-12
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling TC-Mps1-12. It includes detailed procedural guidance on personal protective equipment, operational handling, storage, and disposal.
Chemical and Physical Properties
This compound is a potent and selective monopolar spindle 1 (Mps1) kinase inhibitor.[1][2][3] It is intended for laboratory research use only.[2][3]
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₆O |
| Molecular Weight | 324.38 g/mol [2][4] |
| CAS Number | 1206170-62-8[2][4] |
| Purity | ≥99%[2][3] |
| IC₅₀ | 6.4 nM[1][2][3] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol with gentle warming.[2] |
| Storage (Powder) | Store at +4°C or -20°C.[2][4] |
| Storage (in Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Eye Protection | Safety goggles with side-shields.[4] |
| Hand Protection | Protective gloves (e.g., nitrile).[4] |
| Skin & Body Protection | Impervious clothing, such as a lab coat.[4] |
| Respiratory Protection | A suitable respirator should be used if dust or aerosols are generated.[4] |
Experimental Protocols: Handling and Preparation of Solutions
Safe Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use only in areas with appropriate exhaust ventilation.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash skin thoroughly after handling.[4]
Reconstitution and Dilution:
-
For a 10 mM stock solution, add 3.08 mL of DMSO to 10 mg of this compound.
-
Further dilutions can be made using the appropriate cell culture medium or buffer.
-
Calculations for different molarities and volumes can be performed using standard laboratory calculators.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical advice.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[4] |
Spill and Disposal Procedures
Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains or water courses.[4]
-
Use appropriate absorbent material for liquid spills.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound, from receiving the compound to its final disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
